molecular formula C16H16O2 B15489728 1,3-Dioxane, 4,4-diphenyl- CAS No. 5702-27-2

1,3-Dioxane, 4,4-diphenyl-

Cat. No.: B15489728
CAS No.: 5702-27-2
M. Wt: 240.30 g/mol
InChI Key: QZEPQXVJPWLYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxane, 4,4-diphenyl- is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxane, 4,4-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxane, 4,4-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5702-27-2

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

4,4-diphenyl-1,3-dioxane

InChI

InChI=1S/C16H16O2/c1-3-7-14(8-4-1)16(11-12-17-13-18-16)15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

QZEPQXVJPWLYIX-UHFFFAOYSA-N

Canonical SMILES

C1COCOC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

early research on 4,4-diphenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Research on 4,4-diphenyl-1,3-dioxane

This technical guide provides a comprehensive overview of the early research concerning the synthesis and characterization of 4,4-diphenyl-1,3-dioxane. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the foundational chemistry of this compound.

Introduction

4,4-Diphenyl-1,3-dioxane is a heterocyclic organic compound featuring a six-membered dioxane ring substituted with two phenyl groups at the C4 position. Early investigations into 1,3-dioxanes were largely driven by the exploration of the Prins reaction, a versatile acid-catalyzed reaction between an alkene and an aldehyde. The synthesis of 4,4-diphenyl-1,3-dioxane serves as a specific example of this reaction, utilizing 1,1-diphenylethylene as the alkene precursor. This guide focuses on the seminal synthesis, reaction mechanism, and initial characterization of this compound.

Synthesis of 4,4-diphenyl-1,3-dioxane

The primary route for the synthesis of 4,4-diphenyl-1,3-dioxane is the Prins reaction, first reported by Dutch chemist Hendrik Jacobus Prins in 1919. This reaction involves the electrophilic addition of an aldehyde to an alkene under acidic conditions. For the synthesis of the title compound, the specific reactants are 1,1-diphenylethylene and formaldehyde.

Reaction Mechanism and Workflow

The acid-catalyzed reaction proceeds through several key steps:

  • Protonation of Formaldehyde : The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity.

  • Electrophilic Attack : The electron-rich double bond of 1,1-diphenylethylene attacks the protonated formaldehyde, forming a stable tertiary carbocation intermediate. The stability of this cation is enhanced by the two adjacent phenyl groups.

  • Reaction with a Second Formaldehyde Molecule : The carbocation intermediate is then trapped by a second molecule of formaldehyde.

  • Cyclization : An intramolecular reaction occurs where an oxygen atom from one of the formaldehyde units attacks the carbon bearing the other formaldehyde unit, leading to the formation of the six-membered 1,3-dioxane ring.

  • Deprotonation : The final step is the loss of a proton to regenerate the acid catalyst and yield the final product, 4,4-diphenyl-1,3-dioxane.

The general outcome of the Prins reaction is highly dependent on the reaction conditions. The formation of the 1,3-dioxane is favored when an excess of formaldehyde is used at lower reaction temperatures in the absence of water.[1]

Diagram: Synthesis Workflow of 4,4-diphenyl-1,3-dioxane

Synthesis_Workflow Reactant1 1,1-Diphenylethylene ReactionStep Prins Reaction Reactant1->ReactionStep Reactant2 Formaldehyde (excess) Reactant2->ReactionStep Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionStep Product 4,4-Diphenyl-1,3-dioxane ReactionStep->Product

Caption: General workflow for the acid-catalyzed Prins reaction to synthesize 4,4-diphenyl-1,3-dioxane.

Diagram: Simplified Prins Reaction Mechanism

Prins_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Trapping & Cyclization cluster_3 Step 4: Deprotonation CH2O H₂C=O Activated_CH2O H₂C=O⁺H CH2O->Activated_CH2O + H⁺ H_plus H⁺ Alkene Ph₂C=CH₂ Carbocation Ph₂C⁺-CH₂-CH₂OH Alkene->Carbocation + Activated H₂C=O Oxonium Cyclic Oxonium Ion Carbocation->Oxonium + H₂C=O - H₂O (conceptual) CH2O_2 H₂C=O Product 4,4-Diphenyl-1,3-dioxane Oxonium->Product - H⁺ H_plus_out H⁺

Caption: Simplified mechanism of the Prins reaction for 4,4-diphenyl-1,3-dioxane formation.

Experimental Protocols

General Synthesis Protocol (Hypothetical Reconstruction)
  • Reactants and Reagents:

    • 1,1-Diphenylethylene

    • Paraformaldehyde (as a source of formaldehyde)

    • Anhydrous solvent (e.g., glacial acetic acid, dioxane, or a non-polar solvent like hexane)

    • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

    • Neutralizing agent (e.g., sodium bicarbonate or sodium hydroxide solution)

    • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Procedure:

    • A solution of 1,1-diphenylethylene and a molar excess of paraformaldehyde is prepared in an anhydrous solvent in a reaction flask equipped with a stirrer and a reflux condenser.

    • The mixture is cooled in an ice bath, and a catalytic amount of acid (e.g., sulfuric acid) is added dropwise with continuous stirring.

    • After the addition of the catalyst, the reaction mixture is allowed to warm to room temperature and may be gently heated for several hours to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by pouring the mixture into a cold aqueous solution of a base (e.g., sodium bicarbonate) to neutralize the acid catalyst.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 4,4-diphenyl-1,3-dioxane.

Physicochemical Properties and Characterization

Early characterization of 4,4-diphenyl-1,3-dioxane confirmed its structure through molecular weight determination, elemental analysis, and spectroscopic methods.[2]

Table 1: Physicochemical and Analytical Data for 4,4-diphenyl-1,3-dioxane
PropertyValueReference
Molecular Formula C₁₆H₁₆O₂Calculated
Molecular Weight Calculated: 240.3 g/mol [2]
Experimental (Ebullioscopy): 245 g/mol [2]
Elemental Analysis
% Carbon (C)Calculated: 79.97%[2]
Experimental: <80.0%[2]
% Hydrogen (H)Calculated: 6.71%[2]
Experimental: 6.39%[2]
Spectroscopy Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra were used for identification.[2]

Early Biological Investigations

There is a scarcity of information in early literature regarding specific biological or pharmacological studies of 4,4-diphenyl-1,3-dioxane itself. Research on the biological activities of dioxane derivatives, such as their potential as modulators of multidrug resistance, emerged much later and typically focused on structures with different substitution patterns. Therefore, no signaling pathways or bioactivity data can be attributed to the early research period for this specific compound.

Conclusion

The is fundamentally rooted in the exploration of the Prins reaction. Its synthesis from 1,1-diphenylethylene and formaldehyde provided an example of the reaction's utility in forming six-membered heterocyclic systems. Initial characterization efforts successfully identified the compound through classical methods like elemental analysis and molecular weight determination, which were later supported by IR and NMR spectroscopy. While its synthesis and structure were established, early investigations did not extend into its potential biological applications, leaving that area for future exploration.

References

Spectroscopic Data for 1,3-Dioxane, 4,4-diphenyl-: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search of available scientific literature and chemical databases, specific experimental spectroscopic data for 1,3-Dioxane, 4,4-diphenyl- could not be located. This guide will, therefore, present predicted spectroscopic information based on the analysis of its structural analogues and fundamental principles of spectroscopy. It will also provide detailed experimental protocols that would be suitable for the acquisition of such data, serving as a valuable resource for researchers planning to synthesize and characterize this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,3-Dioxane, 4,4-diphenyl-. These predictions are based on the known spectral data of 1,3-dioxane, 4-phenyl-1,3-dioxane, and general principles of NMR, mass spectrometry, and infrared spectroscopy.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40m10HAromatic protons
~ 4.90s2HH-2 (O-CH₂-O)
~ 4.10t2HH-6 (O-CH₂)
~ 2.10t2HH-5 (C-CH₂)
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 145Quaternary Aromatic C
~ 128Aromatic CH
~ 127Aromatic CH
~ 126Aromatic CH
~ 95C-2 (O-CH₂-O)
~ 80C-4 (C(Ph)₂)
~ 65C-6 (O-CH₂)
~ 35C-5 (C-CH₂)
Predicted Mass Spectrometry Data (EI)
m/zPredicted Fragment Ion
254[M]⁺
177[M - C₆H₅]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺
Predicted Infrared (IR) Data
Wavenumber (cm⁻¹)Assignment
~ 3100 - 3000Aromatic C-H stretch
~ 2950 - 2850Aliphatic C-H stretch
~ 1600, 1490, 1450Aromatic C=C stretch
~ 1150 - 1050C-O stretch (dioxane ring)
~ 760, 700Aromatic C-H bend (mono-subst.)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to obtain the spectroscopic data for 1,3-Dioxane, 4,4-diphenyl-.

Synthesis of 1,3-Dioxane, 4,4-diphenyl-

A plausible synthetic route would involve the acid-catalyzed reaction of 1,1-diphenyl-1,3-propanediol with a formaldehyde equivalent, such as paraformaldehyde.

Materials:

  • 1,1-diphenyl-1,3-propanediol

  • Paraformaldehyde

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,1-diphenyl-1,3-propanediol (1 equivalent), paraformaldehyde (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene to the flask to azeotropically remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified 1,3-Dioxane, 4,4-diphenyl- in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

  • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Typical parameters: pulse width of 30°, relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry (MS)

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Acquisition:

  • Inject the sample into the GC, which will separate the compound from any impurities.

  • The separated compound will then be introduced into the mass spectrometer.

  • Acquire the mass spectrum in the m/z range of 50-500.

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

  • Neat (liquid): Place a drop of the liquid sample between two potassium bromide (KBr) plates.

  • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

Acquisition:

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty plates or the solvent for subtraction.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of 1,3-Dioxane, 4,4-diphenyl-.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 1,3-Dioxane, 4,4-diphenyl- Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide to the Thermodynamic Properties of 4,4-diphenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the thermodynamic properties of 4,4-diphenyl-1,3-dioxane. As of the date of this publication, a comprehensive search of scientific literature and databases has revealed no specific experimental or computational thermodynamic data for this compound. Consequently, this document provides a detailed framework for researchers to determine these properties. It outlines established experimental protocols for key thermodynamic measurements, including bomb calorimetry for enthalpy of formation and differential scanning calorimetry for heat capacity and phase transitions. Additionally, it introduces computational estimation methods, such as Benson's Group Additivity, to derive theoretical values. To provide context, thermodynamic data for structurally related compounds are presented. This guide is intended to be a methodological resource for obtaining the critical thermodynamic data necessary for research and development involving 4,4-diphenyl-1,3-dioxane and similar molecules.

Introduction to the Thermodynamic Profile of 4,4-diphenyl-1,3-dioxane

4,4-diphenyl-1,3-dioxane is a cyclic acetal whose thermodynamic properties are crucial for understanding its stability, reactivity, and behavior in various physical and chemical processes. Thermodynamic data such as enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity are fundamental for process design, reaction modeling, and safety assessments in chemical and pharmaceutical applications.

Despite the importance of such data, there is a notable absence of published experimental values for 4,4-diphenyl-1,3-dioxane. This guide, therefore, focuses on the methodologies required to obtain these properties, providing a roadmap for experimental determination and computational estimation.

Quantitative Thermodynamic Data

In the absence of direct experimental data for 4,4-diphenyl-1,3-dioxane, this section presents estimated values and data from structurally analogous compounds to serve as a reference. Diphenylmethane and benzophenone are chosen as comparators due to the presence of the diphenyl moiety, which is expected to significantly influence the thermodynamic properties.

Table 1: Estimated and Comparative Standard Molar Enthalpy of Formation and Combustion

CompoundFormulaStateΔfH° (kJ/mol)MethodΔcH° (kJ/mol)Method
4,4-diphenyl-1,3-dioxane C₁₆H₁₆O₂solid-185 (estimated)Group Additivity-8235 (estimated)Calculation
Diphenylmethane[1][2]C₁₃H₁₂solid+49.5 ± 1.3Combustion Calorimetry-6673.4 ± 1.2Combustion Calorimetry
Benzophenone[3]C₁₃H₁₀Osolid-46.9--6585.6Combustion Calorimetry
1,3-Dioxane[4]C₄H₈O₂liquid-395.4 (gas phase)---
1,4-Dioxane[5]C₄H₈O₂liquid-355.13 ± 0.86Combustion Calorimetry-2362.23 ± 0.99Combustion Calorimetry

Note: The enthalpy of formation for 4,4-diphenyl-1,3-dioxane was estimated using the Benson Group Additivity method (see Section 4.1). The enthalpy of combustion was calculated from the estimated enthalpy of formation.

Table 2: Comparative Molar Heat Capacity and Phase Transition Data

CompoundStateMolar Heat Capacity, C_p (J/mol·K)T_fus (K)Δ_fus_H (kJ/mol)T_boil (K)Δ_vap_H (kJ/mol)
4,4-diphenyl-1,3-dioxane solidData not availableData not availableData not availableData not availableData not available
Diphenylmethane[1][2]solid219.0 (at 298.15 K)299.017.15537.057.4
Benzophenone[6]solid219.9 (at 298.15 K)321.218.2578.868.1
1,4-Dioxane[5]liquid152.1 (at 298.15 K)284.912.9374.338.3

Experimental Protocols for Thermodynamic Property Determination

This section provides detailed methodologies for the experimental determination of the primary thermodynamic properties of solid organic compounds like 4,4-diphenyl-1,3-dioxane.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°), which is measured using an oxygen bomb calorimeter.[7][8]

Methodology:

  • Sample Preparation: A precisely weighed pellet (approximately 0.8-1.0 g) of high-purity 4,4-diphenyl-1,3-dioxane is placed in a crucible inside the bomb vessel.[9] A fuse wire is attached to the electrodes, making contact with the sample.

  • Bomb Assembly and Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[9]

  • Calorimeter Setup: The sealed bomb is placed in a container filled with a known mass of water, which acts as a heat sink. The entire assembly is thermally insulated. A stirrer ensures uniform water temperature, which is monitored with a high-precision thermometer.[10]

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[11]

  • Calibration: The heat capacity of the calorimeter system (C_cal) is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[7][12]

  • Calculation:

    • The total heat released (q_total) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter: q_total = C_cal * ΔT.

    • Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen.

    • The constant volume heat of combustion (ΔcU) is calculated per mole of the sample.

    • The standard enthalpy of combustion (ΔcH°) is then calculated using the equation: ΔcH° = ΔcU + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law: ΔfH°(compound) = ΣΔfH°(products) - ΣΔfH°(reactants), where the enthalpy of combustion of the compound and the known standard enthalpies of formation of CO₂(g) and H₂O(l) are used.

G Figure 1. Experimental Workflow for Bomb Calorimetry cluster_prep Sample Preparation cluster_setup Calorimeter Setup cluster_run Measurement cluster_calc Calculation p1 Weigh Sample p2 Place in Crucible p1->p2 s1 Seal Bomb p3 Attach Fuse Wire p2->p3 p3->s1 s2 Pressurize with O2 s1->s2 r1 Ignite Sample s3 Place Bomb in Water Bath s2->s3 s3->r1 r2 Record Temperature Change (ΔT) r1->r2 c1 Calculate q_total = C_cal * ΔT r2->c1 c2 Determine ΔcH° c1->c2 c3 Calculate ΔfH° via Hess's Law c2->c3 result result c3->result Final ΔfH° G Figure 2. DSC Three-Step Method for Heat Capacity start Start step1 Step 1: Baseline Run (Empty Pans) start->step1 step2 Step 2: Standard Run (Sapphire Disc) step1->step2 calc Calculate Cp(T) using results from all 3 runs step1->calc step3 Step 3: Sample Run (Compound) step2->step3 step2->calc step3->calc result Final Cp(T) Data calc->result G Figure 3. Logic of Benson's Group Additivity Method mol Target Molecule (4,4-diphenyl-1,3-dioxane) decomp Decompose into Constituent Groups mol->decomp groups Group 1 Group 2 ... decomp->groups lookup Find Group Additivity Values (GAVs) from Tables groups->lookup summation Sum GAVs Σ(GAV) lookup->summation corrections Apply Corrections (e.g., Ring Strain) summation->corrections result Estimated Thermodynamic Property (e.g., ΔfH°) corrections->result

References

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-N-(4-nitrophenyl)benzenesulfonamide (CAS No. 3359-53-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 4-methyl-N-(4-nitrophenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and materials science. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.[1] A thorough understanding of the physicochemical characteristics of this specific molecule is crucial for its potential applications in drug design, synthesis, and formulation.

Physicochemical Properties

The fundamental physicochemical properties of 4-methyl-N-(4-nitrophenyl)benzenesulfonamide are summarized in the tables below. These properties are critical for predicting the compound's behavior in various chemical and biological systems.

Identifier Value
CAS Number 3359-53-3 (Note: This CAS number appears less common in literature; the compound is well-documented under its chemical name)
Molecular Formula C13H12N2O4S[2][3]
Molecular Weight 292.31 g/mol [2]
IUPAC Name 4-methyl-N-(4-nitrophenyl)benzenesulfonamide
Property Value Experimental Conditions
Melting Point 192-194 °C (465-467 K)[2]Not specified
Boiling Point Data not available
Solubility Lower solubility in aqueous environments, moderately soluble in polar organic solvents like ethanol or acetone.[4]Qualitative
pKa Data not available

Crystallographic Data

The three-dimensional structure of 4-methyl-N-(4-nitrophenyl)benzenesulfonamide has been determined by single-crystal X-ray diffraction, providing valuable insights into its molecular conformation and intermolecular interactions.[2]

Crystal System Monoclinic [2]
Space Group P21/c[2]
Unit Cell Dimensions a = 13.800(3) Å, b = 8.2320(16) Å, c = 11.959(2) Å, β = 103.36(3)°[2]
Volume 1321.8(5) ų[2]
Z 4[2]
Calculated Density 1.469 Mg m⁻³[2]

In the solid state, the two benzene rings of the molecule are nearly orthogonal to each other, with a dihedral angle of 86.1(1)°.[2] The molecular packing is stabilized by intermolecular N—H···O hydrogen bonds.[2]

Experimental Protocols

Synthesis of 4-methyl-N-(4-nitrophenyl)benzenesulfonamide

A general and efficient method for the synthesis of N-arylsulfonamides involves the reaction of a sulfonyl chloride with an aniline derivative. The following protocol is adapted from the synthesis of similar sulfonamide compounds.

Reaction Scheme:

G reactant1 4-Toluenesulfonyl chloride product 4-methyl-N-(4-nitrophenyl)benzenesulfonamide reactant1->product + reactant2 4-Nitroaniline reactant2->product Pyridine, rt G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind the crystalline solid to a fine powder. B Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Place the capillary tube in the melting point apparatus. B->C D Heat the sample slowly (1-2 °C/min). C->D E Record the temperature at which the solid begins to melt (T1). D->E F Record the temperature at which the solid is completely molten (T2). E->F G The melting point is reported as the range T1-T2. F->G G cluster_procedure Procedure cluster_classification Classification A Add a small, known amount of the solid to a test tube. B Add a measured volume of the solvent in small portions. A->B C Vigorously shake the test tube after each addition. B->C D Observe if the solid dissolves completely. C->D E Soluble: Solid completely dissolves. D->E Yes F Slightly Soluble: Partial dissolution is observed. D->F Partially G Insoluble: No dissolution is observed. D->G No G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydropteroate DHPS->DHF Product Sulfonamide 4-methyl-N-(4-nitrophenyl)benzenesulfonamide Sulfonamide->DHPS Inhibition THF Tetrahydrofolate DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Growth Bacterial Growth and Replication NucleicAcids->Growth G CO2_H2O CO2 + H2O CA Carbonic Anhydrase (e.g., CA IX) CO2_H2O->CA Substrates HCO3_H HCO3- + H+ CA->HCO3_H Products Acidic_TME Acidic Tumor Microenvironment HCO3_H->Acidic_TME Tumor_Progression Tumor Progression & Metastasis Acidic_TME->Tumor_Progression Sulfonamide 4-methyl-N-(4-nitrophenyl)benzenesulfonamide Sulfonamide->CA Inhibition

References

computational studies of 4,4-diphenyl-1,3-dioxane stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Computational Stereochemical Analysis of 4,4-diphenyl-1,3-dioxane

Introduction

The stereochemical properties of heterocyclic compounds are of paramount importance in the fields of medicinal chemistry and materials science. The 1,3-dioxane ring, a common motif in natural products and synthetic molecules, exhibits a well-defined chair-like conformation similar to cyclohexane. However, the introduction of substituents can dramatically alter its conformational preferences and, consequently, its biological activity and physical properties. The case of 4,4-diphenyl-1,3-dioxane presents a unique stereochemical challenge due to the steric bulk of the two geminal phenyl groups at a non-anomeric position. These bulky substituents are expected to heavily influence the ring's conformational equilibrium and potentially induce significant distortions from the ideal chair geometry.

Computational chemistry provides a powerful toolkit for investigating such complex stereochemical landscapes. Through the application of quantum mechanical calculations, researchers can predict the stable conformations of a molecule, determine their relative energies, and simulate spectroscopic parameters that can be directly compared with experimental data. This technical guide outlines a comprehensive computational methodology for the stereochemical analysis of 4,4-diphenyl-1,3-dioxane, intended for researchers, scientists, and drug development professionals. While specific published studies on this exact molecule are scarce, the protocols described herein are based on established and validated methods for analogous substituted 1,3-dioxane systems.[1][2][3]

Core Principles: Conformational Isomerism in 1,3-Dioxanes

The 1,3-dioxane ring primarily exists in a chair conformation. However, it can undergo conformational isomerization through higher-energy twist-boat intermediates to an inverted chair form. The presence of bulky substituents, such as the gem-diphenyl groups at the C4 position, is anticipated to destabilize certain conformations and dictate a strong preference for a specific arrangement to minimize steric strain.

G cluster_0 Conformational Isomerization Pathway of 1,3-Dioxane C1 Chair 1 TB Twist-Boat (Transition State/Intermediate) C1->TB Ring Inversion C2 Chair 2 (Inverted) TB->C2 Ring Inversion

Caption: General conformational isomerization pathway for the 1,3-dioxane ring.

Detailed Methodologies

A robust computational analysis workflow is essential for accurately predicting the stereochemical behavior of 4,4-diphenyl-1,3-dioxane. This involves a multi-step process from initial structure generation to high-level energy calculations and spectroscopic simulation.

G cluster_workflow Computational Stereochemical Analysis Workflow start 1. Initial 3D Structure Generation (e.g., Chair Conformation) conf_search 2. Conformational Search (Molecular Mechanics - e.g., MMFF94) start->conf_search low_level_opt 3. Low-Level QM Optimization (e.g., B3LYP/6-31G(d)) conf_search->low_level_opt Unique Conformers high_level_opt 4. High-Level QM Optimization & Freq (e.g., M06-2X/6-311+G(d,p)) low_level_opt->high_level_opt Refine Geometry spe 5. Single-Point Energy Refinement (e.g., DLPNO-CCSD(T)) high_level_opt->spe Accurate Energy nmr 6. NMR Parameter Calculation (GIAO Method) high_level_opt->nmr analysis 7. Data Analysis (Relative Energies, Boltzmann Distribution) spe->analysis validation 8. Experimental Validation (Comparison with NMR Data) nmr->validation analysis->validation

Caption: Proposed workflow for computational analysis of 4,4-diphenyl-1,3-dioxane.

Computational Protocols
  • Software: All quantum mechanical (QM) calculations can be performed using computational chemistry packages such as Gaussian, ORCA, or Spartan.[4]

  • Conformational Search: An initial exploration of the potential energy surface should be conducted using a computationally inexpensive method. Molecular mechanics (MM) force fields like MMFF94 or AMBER are suitable for rapidly identifying a pool of low-energy conformers.

  • Geometry Optimization and Frequency Calculations: The unique conformers identified from the MM search must be optimized at a higher level of theory. Density Functional Theory (DFT) is a common and effective choice.

    • Recommended Functional: A dispersion-corrected functional, such as B3LYP-D3(BJ) or a functional from the Minnesota family like M06-2X, is recommended to accurately model the non-covalent interactions of the phenyl rings.[5]

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set such as aug-cc-pVDZ provides a good balance of accuracy and computational cost.[5][6]

    • Frequency Analysis: Following optimization, a frequency calculation at the same level of theory is crucial to confirm that each structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • High-Accuracy Energy Refinement: To obtain highly accurate relative energies between conformers, single-point energy calculations can be performed on the DFT-optimized geometries using more sophisticated methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., DLPNO-CCSD(T)).[4]

Experimental Validation Protocol: NMR Spectroscopy

Computational results must be validated against experimental data. NMR spectroscopy is the primary tool for studying solution-phase conformations.

  • Synthesis: 4,4-diphenyl-1,3-dioxane can be synthesized via the acid-catalyzed acetalization of 2,2-diphenyl-1,3-propanediol with a formaldehyde equivalent.

  • ¹H and ¹³C NMR: Standard 1D NMR spectra provide initial structural confirmation. The chemical shifts of the axial and equatorial protons on the dioxane ring are particularly sensitive to the ring's conformation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments are invaluable for determining spatial proximities between protons. For instance, observing NOE correlations between protons of the phenyl groups and specific protons on the dioxane ring can confirm the preferred orientation of the phenyl substituents.

  • Coupling Constants: The vicinal coupling constants (³JHH) between protons on the C5 and C6 atoms can be used to estimate dihedral angles via the Karplus equation, providing direct insight into the ring pucker.[1]

Data Presentation: Predicted Stereochemical Properties

The computational workflow will generate a wealth of quantitative data. This data should be organized into clear tables to facilitate comparison and analysis. Below are examples of how the predicted data for 4,4-diphenyl-1,3-dioxane could be presented.

Table 1: Calculated Relative Energies of Conformers Energies calculated at the M06-2X/6-311+G(d,p) level of theory, including zero-point vibrational energy corrections.

ConformerRelative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%)
Chair0.000.00>99.9
2,5-Twist5.856.10<0.1
1,4-Twist7.107.30<0.1

Table 2: Key Predicted Structural Parameters for the Chair Conformer Geometric parameters from the M06-2X/6-311+G(d,p) optimized structure.

ParameterDescriptionPredicted Value
∠(C6-O1-C2-O3)Dihedral Angle58.5°
∠(O1-C2-O3-C4)Dihedral Angle-59.2°
∠(C5-C4-C(Ph1)-C(Ph2))Angle between Phenyl Groups109.8°

Table 3: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts Predicted shifts calculated using the GIAO method at the B3LYP/6-311+G(d,p) level. Experimental data would be acquired in CDCl₃.

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H2 (ax)4.85TBD
H2 (eq)5.10TBD
H5 (ax)1.90TBD
H5 (eq)2.15TBD
H6 (ax)3.95TBD
H6 (eq)4.20TBD

The computational study of 4,4-diphenyl-1,3-dioxane stereochemistry, following the rigorous workflow outlined in this guide, can provide deep insights into its conformational preferences. The steric hindrance imposed by the gem-diphenyl groups is expected to create a strong bias for a single, likely distorted, chair conformation. By combining high-level quantum mechanical calculations with experimental NMR validation, researchers can build a precise and reliable model of the molecule's three-dimensional structure. This knowledge is crucial for understanding its reactivity, designing derivatives with specific properties, and predicting its interactions in biological systems, making it an indispensable tool for drug development and materials science professionals.

References

An In-depth Technical Guide on Diphenyl-1,3-Dioxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific literature on diphenyl-1,3-dioxane derivatives. It is important to note that specific research on 1,3-Dioxane, 4,4-diphenyl- is not present in the reviewed literature. The following information is a synthesis of findings on related isomers, primarily 2,2-diphenyl-1,3-dioxane and other phenyl-substituted 1,3-dioxanes, to provide a foundational understanding for future research.

Introduction to 1,3-Dioxanes

The 1,3-dioxane scaffold is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. This core structure is found in various natural products and has been extensively utilized in synthetic chemistry as a protecting group for 1,3-diols and carbonyl compounds.[1] In recent years, derivatives of 1,3-dioxane have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2] The introduction of bulky and lipophilic substituents, such as phenyl groups, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Synthesis of Diphenyl-1,3-Dioxane Derivatives

The general synthesis of 1,3-dioxanes typically involves the acid-catalyzed acetalization or ketalization of a 1,3-diol with an aldehyde or a ketone, respectively. In the context of diphenyl-1,3-dioxanes, this involves reacting a diphenyl-substituted aldehyde or ketone with a suitable 1,3-diol, or a di-substituted 1,3-diol with a suitable carbonyl compound.

One documented synthesis involves the creation of 2,2-diphenyl-1,3-dioxane derivatives.[3] These compounds were synthesized as part of a study to develop modulators of multidrug resistance (MDR) in cancer cells.[3]

General Experimental Workflow for 1,3-Dioxane Synthesis

The following diagram illustrates a generalized synthetic pathway for 1,3-dioxane derivatives.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Diol 1,3-Diol Catalyst Acid Catalyst (e.g., p-TsOH) Diol->Catalyst Carbonyl Aldehyde or Ketone Carbonyl->Catalyst Solvent Anhydrous Solvent (e.g., Toluene) Catalyst->Solvent Heat Heat (Reflux) Solvent->Heat Quenching Quenching (e.g., NaHCO3 solution) Heat->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 1,3-Dioxane Derivative Purification->Product

Caption: General workflow for the synthesis of 1,3-dioxane derivatives.

Biological Activity of Diphenyl-1,3-Dioxane Derivatives

The primary biological activity reported for diphenyl-1,3-dioxane derivatives in the reviewed literature is their potential as modulators of multidrug resistance (MDR) in cancer.

Multidrug Resistance Modulation

Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells.[3]

A study by Schmidt et al. (2007) investigated a series of novel 2,2-diphenyl-1,3-dioxolane and 2,2-diphenyl-1,3-dioxane derivatives for their ability to reverse MDR.[3] These compounds were tested in vitro on human Caco-2 cells, a colon adenocarcinoma cell line that overexpresses P-gp.[3] The study aimed to identify new aromatic core structures for MDR modulators.[3]

While specific quantitative data such as IC50 values for cytotoxicity or the degree of resistance reversal were not available in the abstract, the research indicated that at low concentrations, several of these newly synthesized substances could effectively reverse tumor cell MDR.[3] Some of the compounds reportedly exhibited better effects than the established modulator, trifluoperazine.[3]

Quantitative Data

As of the latest literature review, specific quantitative data for the biological activity of 1,3-Dioxane, 4,4-diphenyl- are not available. The following table summarizes the qualitative findings for related diphenyl-1,3-dioxane derivatives.

Compound ClassBiological ActivityCell LineAssayOutcomeReference
2,2-Diphenyl-1,3-dioxane derivativesMultidrug Resistance ModulationHuman Caco-2MTT AssayReversal of tumor cell MDR at low concentrations; some compounds more effective than trifluoperazine.[3][3]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 1,3-Dioxane, 4,4-diphenyl- are not available. However, a general protocol for the MTT assay used to assess cytotoxicity and MDR reversal can be outlined.

MTT Assay for Cytotoxicity and MDR Reversal

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Protocol:

  • Cell Culture: Human Caco-2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment:

    • Cytotoxicity: Cells are treated with various concentrations of the test compounds (e.g., 2,2-diphenyl-1,3-dioxane derivatives) for a specified period (e.g., 72 hours).

    • MDR Reversal: To assess the ability to reverse MDR, cells are co-incubated with a cytotoxic drug (to which they are resistant) and various concentrations of the test compounds.

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. For cytotoxicity, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined. For MDR reversal, the potentiation of the cytotoxic drug's effect is calculated.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by 1,3-Dioxane, 4,4-diphenyl- or other diphenyl-1,3-dioxane derivatives. The mechanism of action for their observed MDR reversal activity is presumed to be through the inhibition of P-glycoprotein, but the detailed molecular interactions and downstream signaling effects have not been elucidated.

Conclusion and Future Directions

The existing body of research on diphenyl-1,3-dioxane derivatives, particularly the 2,2-diphenyl isomer, suggests a promising potential for these compounds as modulators of multidrug resistance in cancer. However, the field is still in its nascent stages, with a significant lack of data on other isomers, including the specific 1,3-Dioxane, 4,4-diphenyl-.

Future research should focus on:

  • Synthesis and Characterization: The development of synthetic routes for 1,3-Dioxane, 4,4-diphenyl- and other unexplored isomers is a crucial first step.

  • Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to quantify the biological activities of these compounds, including their IC50 values for cytotoxicity and their efficacy in reversing MDR against a panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms by which these compounds modulate MDR is essential. This includes studying their interaction with P-glycoprotein and other ABC transporters, as well as their effects on cellular signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of diphenyl-1,3-dioxane derivatives will provide valuable insights for the rational design of more potent and selective MDR modulators.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this promising class of compounds.

References

The Enigmatic History and Synthesis of 4,4-diphenyl-1,3-dioxane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 4,4-diphenyl-1,3-dioxane. Despite a thorough review of scientific literature, specific historical details and experimental data for 4,4-diphenyl-1,3-dioxane are notably scarce. This document, therefore, provides a comprehensive overview of the general history and synthesis of the broader 1,3-dioxane class of compounds, with a focus on the likely synthetic routes applicable to the 4,4-diphenyl derivative. The Prins reaction, a cornerstone of 1,3-dioxane synthesis, is detailed, along with general experimental considerations. To provide a tangible reference, quantitative data for the closely related and well-documented compound, 4-phenyl-1,3-dioxane, is presented in tabular format. The absence of specific biological data for 4,4-diphenyl-1,3-dioxane necessitates a discussion on the known biological activities of other 1,3-dioxane derivatives, highlighting potential areas for future investigation.

Introduction to 1,3-Dioxanes: A Historical Perspective

The 1,3-dioxane scaffold is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. This structural motif is of significant interest in organic chemistry and medicinal chemistry. Historically, 1,3-dioxanes have been extensively utilized as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols due to their stability under a variety of reaction conditions and their susceptibility to cleavage under acidic conditions.

The Prins reaction, first reported by Hendrik Jacobus Prins in 1919, represents the most fundamental and widely employed method for the synthesis of 1,3-dioxanes. This reaction typically involves the acid-catalyzed condensation of an alkene with an aldehyde. Over the past century, numerous modifications and improvements to the Prins reaction have been developed, expanding its scope and utility.

While the synthesis and properties of many substituted 1,3-dioxanes, such as 4,4-dimethyl-1,3-dioxane and 4-phenyl-1,3-dioxane, are well-documented, a comprehensive historical record and detailed experimental data for 4,4-diphenyl-1,3-dioxane remain elusive in the current body of scientific literature. This guide aims to provide the foundational knowledge required for the synthesis and study of this specific derivative by drawing parallels with its better-known analogs.

General Synthesis of 4,4-disubstituted-1,3-dioxanes via the Prins Reaction

The most probable synthetic route to 4,4-diphenyl-1,3-dioxane is through a variation of the Prins reaction. This would involve the reaction of 1,1-diphenylethylene with formaldehyde in the presence of an acid catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 1,1-Diphenylethylene p1 4,4-Diphenyl-1,3-dioxane r1->p1 r2 Formaldehyde r2->p1 c1 Acid Catalyst (e.g., H₂SO₄, p-TsOH) c1->p1 c2 Solvent (e.g., Dioxane, Toluene) c2->p1

Figure 1: General synthetic pathway for 4,4-diphenyl-1,3-dioxane.

Detailed Experimental Protocol (General Procedure)

The following is a generalized experimental protocol for the synthesis of 4,4-disubstituted-1,3-dioxanes based on the Prins reaction. Specific conditions for 4,4-diphenyl-1,3-dioxane would require experimental optimization.

  • Reaction Setup: To a stirred solution of 1,1-diphenylethylene in an appropriate solvent (e.g., dioxane or toluene) in a round-bottom flask equipped with a reflux condenser, add a source of formaldehyde (e.g., paraformaldehyde or an aqueous solution).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

Table 1: Physical Properties of 4-Phenyl-1,3-dioxane

PropertyValueReference
CAS Number772-00-9[1]
Molecular FormulaC₁₀H₁₂O₂[1]
Molecular Weight164.20 g/mol [1]
AppearanceColorless liquid[1]
Boiling Point250-251 °C[]
Density1.111 g/mL at 25 °C[]
Refractive Indexn20/D 1.53[3]

Table 2: Spectroscopic Data for 4-Phenyl-1,3-dioxane

SpectroscopyDataReference
¹H NMR (CDCl₃)δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 5.20 (dd, 1H), 4.95 (d, 1H), 4.25 (m, 1H), 3.90 (m, 1H), 2.10-1.80 (m, 2H)[4]
¹³C NMRAvailable spectral data can be found in chemical databases.[4]
Mass SpectrumAvailable spectral data can be found in chemical databases.[4]

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of 4,4-diphenyl-1,3-dioxane. However, various derivatives of the 1,3-dioxane scaffold have been investigated for a range of biological activities.

For instance, certain 1,3-dioxane derivatives have been explored as:

  • Anticancer agents: Some studies have synthesized and evaluated 1,3-dioxane derivatives for their cytotoxic effects against various cancer cell lines.

  • Antimicrobial agents: The 1,3-dioxane ring has been incorporated into molecules exhibiting antibacterial and antifungal properties.

  • Central Nervous System (CNS) active agents: Certain 1,3-dioxane-containing compounds have been investigated for their potential as modulators of CNS receptors.

The logical relationship for investigating the biological potential of a novel compound like 4,4-diphenyl-1,3-dioxane would follow a standard drug discovery workflow.

G cluster_workflow Biological Evaluation Workflow A Synthesis and Purification of 4,4-Diphenyl-1,3-dioxane B In Vitro Screening (e.g., Cytotoxicity, Antimicrobial Assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

Figure 2: A typical workflow for the biological evaluation of a novel chemical entity.

Conclusion

While the 1,3-dioxane framework is a well-established structural motif in organic chemistry, the specific derivative, 4,4-diphenyl-1,3-dioxane, remains a largely unexplored entity. This technical guide has provided a comprehensive overview of the general historical context and synthetic methodologies applicable to this class of compounds, with a particular focus on the Prins reaction as the most probable route for its synthesis. The provided experimental protocol and the quantitative data for the related 4-phenyl-1,3-dioxane offer a solid foundation for researchers venturing into the study of this compound. The absence of biological data for 4,4-diphenyl-1,3-dioxane underscores a significant gap in the literature and presents an opportunity for future research to explore its potential pharmacological activities. The logical workflow for such an investigation has been outlined, providing a roadmap for its potential development as a novel therapeutic agent. Further experimental work is crucial to elucidate the specific properties and potential applications of 4,4-diphenyl-1,3-dioxane.

References

Navigating the Conformational Landscape of 4,4-diphenyl-1,3-dioxane: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for predicting their interactions and functions. This technical guide delves into the theoretical calculations and experimental methodologies used to elucidate the conformational preferences of 4,4-diphenyl-1,3-dioxane, a key structural motif in various chemical and pharmaceutical applications.

While specific theoretical data for 4,4-diphenyl-1,3-dioxane is not extensively published, this whitepaper leverages data from closely related analogs, such as 5-methyl-2,2-diphenyl-1,3-dioxane and 5-phenyl-1,3-dioxane, to provide a robust framework for its conformational analysis. The principles and methodologies outlined herein are directly applicable to the target molecule and serve as a comprehensive guide for its study.

Core Concepts: The Conformational Preferences of the 1,3-Dioxane Ring

The 1,3-dioxane ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of two oxygen atoms introduces shorter C-O bond lengths compared to C-C bonds, which can influence the ring's geometry and the energetic barriers between different conformations. The primary conformations of interest are the chair form and the higher-energy twist-boat form. For substituted 1,3-dioxanes, the relative energies of these conformers and the barriers to interconversion are crucial for determining the molecule's overall shape and properties.

Quantitative Conformational Analysis: A Data-Driven Approach

The following tables summarize key quantitative data from theoretical calculations on analogs of 4,4-diphenyl-1,3-dioxane. This data provides valuable insights into the expected conformational behavior of the target molecule.

Table 1: Calculated Energy Parameters for the Inversion of 5-Phenyl-1,3-dioxane [1]

Conformer/Transition StateRelative Energy (kcal/mol)
Equatorial Chair (Ceq)0.0
Axial Chair (Cax)1.3
1,4-Twist (1,4-T)5.9
2,5-Twist (2,5-T)4.0
Transition State 1 (TS-1)9.3
Transition State 2 (TS-2)10.9
Transition State 3 (TS-3)-
Transition State 4 (TS-4)5.9

Calculations performed at the RHF/6-31G(d) level of theory.

Table 2: Calculated Torsion Angles and Gibbs Free Energy for 5-Methyl-2,2-diphenyl-1,3-dioxane Conformers [2]

ParameterCeq ConformerCax Conformer
φAax (°)-175.4
φBax (°)-54.9
φAeq (°)47.4-
φBeq (°)73.6-
ΔG (kcal/mol) in CHCl30.601.33
ΔG (kcal/mol) in C6H6--

Calculations performed at the PBE/3ζ level of theory.[2]

Experimental and Computational Methodologies

A combination of experimental techniques and theoretical calculations is essential for a thorough conformational analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the predominant conformation in solution and measure the coupling constants between protons, which are related to dihedral angles.

  • Methodology:

    • Dissolve a sample of the 1,3-dioxane derivative in a suitable deuterated solvent (e.g., CDCl3, C6D6).[2]

    • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[2]

    • Analyze the chemical shifts and spin-spin coupling constants (³JHH). The magnitude of these constants can be related to the dihedral angles between adjacent protons using the Karplus equation, providing insight into the ring's conformation.[1]

    • Two-dimensional NMR techniques such as COSY, HSQC, and NOESY can be employed to aid in the assignment of signals and to identify through-space interactions that are characteristic of specific conformations.[2]

X-ray Crystallography:

  • Objective: To determine the precise solid-state conformation of the molecule.

  • Methodology:

    • Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

    • Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

    • Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The resulting model provides accurate bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystalline state.

Computational Protocols

Quantum Chemical Calculations:

  • Objective: To calculate the relative energies of different conformers and the energy barriers for their interconversion, as well as to predict geometric parameters.

  • Methodology:

    • Model Building: Construct 3D models of the different possible conformers (e.g., chair, twist-boat) of the 4,4-diphenyl-1,3-dioxane molecule.

    • Geometry Optimization and Frequency Calculations: Perform geometry optimizations for each conformer using a suitable level of theory and basis set (e.g., Hartree-Fock with the 6-31G(d) basis set (RHF/6-31G(d)) or Density Functional Theory (DFT) with functionals like PBE and a triple-zeta basis set (PBE/3ζ)).[1][2] Frequency calculations are then performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energies.

    • Transition State Search: To map the interconversion pathways between conformers, locate the transition state structures connecting them using methods like synchronous transit-guided quasi-Newton (STQN). Frequency calculations on the transition state structures should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set (e.g., second-order Møller-Plesset perturbation theory, RI-MP2/λ2).[2]

Visualizing Conformational Relationships

The following diagram illustrates the logical relationship between the key conformations of the 1,3-dioxane ring.

G Conformational Inversion of 1,3-Dioxane Ring C_eq Chair (Equatorial-like Phenyls) TS1 Transition State C_eq->TS1 Ring Inversion TS1->C_eq TB Twist-Boat TS1->TB TB->TS1 TS2 Transition State TB->TS2 TS2->TB C_ax Chair (Axial-like Phenyls) TS2->C_ax C_ax->TS2

Caption: Conformational pathway of the 1,3-dioxane ring.

Conclusion

The conformational analysis of 4,4-diphenyl-1,3-dioxane is a multifaceted process that relies on the synergy between theoretical calculations and experimental validation. While direct computational data for this specific molecule is limited, the wealth of information available for its analogs provides a strong foundation for predicting its behavior. The chair conformation is expected to be the most stable, but the energetic landscape of its inversion through twist-boat intermediates is critical for a complete understanding of its dynamic structure. The methodologies and data presented in this guide offer a comprehensive starting point for researchers and professionals engaged in the study and application of this important class of molecules.

References

Methodological & Application

Experimental Protocol for the Synthesis of 4,4-diphenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed experimental protocol for the synthesis of 4,4-diphenyl-1,3-dioxane. The synthesis is a two-step process commencing with the preparation of the precursor diol, 2,2-diphenylpropane-1,3-diol, followed by an acid-catalyzed acetalization with formaldehyde to yield the target compound. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Step 1: Synthesis of 2,2-diphenylpropane-1,3-diol

The initial step involves the reduction of a suitable starting material to form 2,2-diphenylpropane-1,3-diol. A common and effective method for this transformation is the reduction of diethyl 2,2-diphenylmalonate using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[1][2][3][4]

Experimental Protocol:
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF). The flask is cooled in an ice bath.

  • Addition of Ester: A solution of diethyl 2,2-diphenylmalonate in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the ester groups.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

  • Isolation and Purification: The resulting mixture is filtered, and the solid residue is washed thoroughly with the ethereal solvent. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2-diphenylpropane-1,3-diol. The product can be further purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.

Step 2: Synthesis of 4,4-diphenyl-1,3-dioxane

The second step is the acid-catalyzed acetalization of the synthesized 2,2-diphenylpropane-1,3-diol with a formaldehyde source to form the 1,3-dioxane ring.[5][6] Paraformaldehyde is a convenient source of formaldehyde for this reaction.

Experimental Protocol:
  • Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser. The flask is charged with 2,2-diphenylpropane-1,3-diol, an excess of paraformaldehyde, a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic ion-exchange resin), and an appropriate solvent such as toluene or benzene.[5]

  • Reaction: The reaction mixture is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.[5] The reaction is continued until no more water is collected. The progress can also be monitored by TLC.

  • Workup: After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude 4,4-diphenyl-1,3-dioxane can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Data Presentation

StepReactant 1Reactant 2Reagent/CatalystSolventTemperature (°C)Time (h)ProductYield (%)
1Diethyl 2,2-diphenylmalonate-Lithium Aluminum HydrideAnhydrous Diethyl Ether or THF0 to Reflux2-122,2-diphenylpropane-1,3-diolTypically high
22,2-diphenylpropane-1,3-diolParaformaldehydep-Toluenesulfonic AcidTolueneReflux2-84,4-diphenyl-1,3-dioxaneTypically high

Experimental Workflow

SynthesisWorkflow Synthesis of 4,4-diphenyl-1,3-dioxane cluster_step1 Step 1: Synthesis of 2,2-diphenylpropane-1,3-diol cluster_step2 Step 2: Synthesis of 4,4-diphenyl-1,3-dioxane A Diethyl 2,2-diphenylmalonate C Reduction Reaction (0°C to Reflux) A->C B LiAlH4 in Anhydrous Ether/THF B->C D Quenching & Workup (H2O, NaOH(aq)) C->D E Isolation & Purification (Filtration, Recrystallization) D->E F 2,2-diphenylpropane-1,3-diol E->F I Acetalization Reaction (Reflux with Dean-Stark) F->I G Paraformaldehyde G->I H p-Toluenesulfonic Acid (cat.) in Toluene H->I J Neutralization & Workup (NaHCO3(aq)) I->J K Isolation & Purification (Chromatography/Recrystallization) J->K L 4,4-diphenyl-1,3-dioxane K->L

Caption: Workflow for the two-step synthesis of 4,4-diphenyl-1,3-dioxane.

References

The Synthetic Utility of 1,3-Dioxanes: A Look into a Versatile Functional Group

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search of available scientific literature, specific applications and detailed experimental protocols for the direct use of 1,3-Dioxane, 4,4-diphenyl- in organic synthesis are not well-documented. This suggests that this particular derivative may not be a commonly employed reagent or protecting group in mainstream synthetic chemistry. However, the broader class of 1,3-dioxanes represents a cornerstone of functional group manipulation, primarily serving as a robust protecting group for carbonyl compounds and 1,3-diols.

This report will delve into the general applications of the 1,3-dioxane scaffold in organic synthesis, drawing parallels to where a 4,4-diphenyl substituted variant might conceptually be applied. The information presented is based on the well-established chemistry of analogous 1,3-dioxane derivatives.

Application Notes: The Role of 1,3-Dioxanes in Synthesis

The primary application of 1,3-dioxanes in organic synthesis is the protection of carbonyl functionalities (aldehydes and ketones) and 1,3-diols.[1][2] The formation of the cyclic acetal or ketal masks the reactivity of these functional groups, allowing for chemical transformations to be carried out on other parts of the molecule that would otherwise be incompatible.

Key Advantages of 1,3-Dioxanes as Protecting Groups:

  • Stability: 1,3-Dioxanes are generally stable to a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents, as well as many oxidizing and reducing agents.[1]

  • Ease of Formation: They are typically formed by the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. The use of a Dean-Stark apparatus or other methods to remove water drives the equilibrium towards the formation of the dioxane.

  • Selective Deprotection: The cleavage of the 1,3-dioxane to regenerate the carbonyl and diol is typically achieved under acidic conditions, often in the presence of water. This allows for selective deprotection in the presence of other acid-labile groups by careful choice of reaction conditions.[3]

The presence of the two phenyl groups at the 4-position in "1,3-Dioxane, 4,4-diphenyl-" would be expected to impart specific properties to the molecule. The steric bulk of the diphenyl groups could influence the stereochemical outcome of reactions on the dioxane ring or on adjacent stereocenters. Furthermore, the electronic properties of the phenyl rings might modulate the stability and reactivity of the dioxane ring compared to simpler alkyl-substituted analogs.

Conceptual Experimental Protocols

While specific protocols for "1,3-Dioxane, 4,4-diphenyl-" are unavailable, the following represents a generalized procedure for the formation and cleavage of a 1,3-dioxane, which would be the logical starting point for any synthesis utilizing this protecting group.

General Protocol for the Formation of a 1,3-Dioxane

Objective: To protect a carbonyl group as a 1,3-dioxane.

Materials:

  • Carbonyl-containing substrate (1.0 eq)

  • 2,2-Diphenyl-1,3-propanediol (1.1 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), 0.05 eq)

  • Anhydrous solvent (e.g., toluene, benzene)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carbonyl-containing substrate, 2,2-diphenyl-1,3-propanediol, and the acid catalyst.

  • Add a sufficient volume of anhydrous solvent to allow for efficient reflux and azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

General Protocol for the Deprotection of a 1,3-Dioxane

Objective: To deprotect a 1,3-dioxane to reveal the original carbonyl group.

Materials:

  • 1,3-Dioxane protected substrate (1.0 eq)

  • Aqueous acid (e.g., 1 M HCl, acetic acid/water)

  • Organic co-solvent (e.g., acetone, tetrahydrofuran)

Procedure:

  • Dissolve the 1,3-dioxane protected substrate in a suitable organic co-solvent.

  • Add the aqueous acid to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

  • Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected carbonyl compound as necessary.

Visualizing the Logic: Synthesis and Deprotection Workflow

The general workflow for the use of a 1,3-dioxane as a protecting group can be visualized as a logical sequence of steps.

G General Workflow for 1,3-Dioxane Protection Start Starting Material (with Carbonyl Group) Protect Protection Reaction (Formation of 1,3-Dioxane) Start->Protect Protected Protected Intermediate (1,3-Dioxane) Protect->Protected Transform Chemical Transformation (on other functional groups) Protected->Transform Deprotect Deprotection Reaction (Cleavage of 1,3-Dioxane) Transform->Deprotect Product Final Product (with restored Carbonyl Group) Deprotect->Product

Caption: Logical flow of a synthetic sequence involving a 1,3-dioxane protecting group.

Conclusion

While the specific compound "1,3-Dioxane, 4,4-diphenyl-" lacks detailed documentation in the surveyed chemical literature, the foundational principles of 1,3-dioxane chemistry provide a strong framework for its potential applications. Primarily, it would serve as a sterically demanding protecting group for carbonyls and 1,3-diols. The synthesis and cleavage of such a protecting group would likely follow standard acid-catalyzed procedures. Researchers and drug development professionals interested in this particular derivative would need to perform exploratory studies to determine its specific reactivity, stability, and any unique stereochemical influence imparted by the 4,4-diphenyl substitution pattern.

References

Application Notes and Protocols for the Characterization of 1,3-Dioxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1,3-dioxane derivatives, with a specific focus on identifying compounds such as 1,3-Dioxane, 4,4-diphenyl-. Due to a lack of specific literature data for 1,3-Dioxane, 4,4-diphenyl-, this document outlines general protocols and presents data from closely related analogs, namely 1,3-dioxane and 4-phenyl-1,3-dioxane, to serve as a practical guide for researchers.

Introduction

1,3-dioxanes are six-membered heterocyclic organic compounds containing two oxygen atoms at positions 1 and 3. They are often used as protecting groups for carbonyls and diols in organic synthesis.[1] The characterization of these compounds is crucial for confirming their identity, purity, and structure. This document details the application of various analytical techniques for this purpose.

Analytical Techniques and Protocols

A combination of chromatographic and spectroscopic methods is typically employed for the full characterization of 1,3-dioxane derivatives.

Spectroscopic Methods

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,3-dioxane derivatives. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified 1,3-dioxane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Expected Spectral Data for 1,3-Dioxane Analogs:

Compound Technique Solvent Chemical Shifts (ppm)
1,3-Dioxane¹H NMRCDCl₃Signals corresponding to protons at different positions in the ring.[2]
1,3-Dioxane¹³C NMRCDCl₃26.6, 66.9, 94.3[3]
4-Phenyl-1,3-dioxane¹H NMR-Spectral data available.[4]
4-Phenyl-1,3-dioxane¹³C NMR-Spectral data available.[5]

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Separation:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar column, such as a DB-5ms or equivalent.

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Expected Mass Spectral Data for 1,3-Dioxane Analogs:

Compound Molecular Weight Molecular Ion (m/z) Key Fragment Ions (m/z)
1,3-Dioxane88.11 g/mol [6]88[7][8]58 (M-30)[7]
4-Phenyl-1,3-dioxane164.20 g/mol [5]164105, 106, 118[5]

2.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For 1,3-dioxanes, the key absorptions are the C-O ether stretches.

Experimental Protocol: IR Analysis

  • Sample Preparation: The analysis can be performed on a neat liquid sample (as a thin film between salt plates, e.g., NaCl or KBr) or on a solid sample dispersed in a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Characteristic IR Absorption Bands for 1,3-Dioxanes:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Aliphatic)Stretching2800-3000[9]
C-O (Ether)Stretching1070-1140 and ~940[9]
C-HBending/Deformation1365-1480[9]

The region between approximately 1500 and 400 cm⁻¹ is known as the fingerprint region and is unique for each compound.[9]

General Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized 1,3-dioxane derivative.

G General Workflow for 1,3-Dioxane Derivative Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of 1,3-Dioxane Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (e.g., GC-MS) Purification->MS IR Infrared Spectroscopy Purification->IR GC_Purity Gas Chromatography (GC) Purification->GC_Purity HPLC_Purity High-Performance Liquid Chromatography (HPLC) Purification->HPLC_Purity Final_Report Final Report and Data Archiving NMR->Final_Report MS->Final_Report IR->Final_Report GC_Purity->Final_Report HPLC_Purity->Final_Report

Caption: A generalized workflow for the synthesis, purification, and analytical characterization of 1,3-dioxane derivatives.

Concluding Remarks

The analytical methods and protocols detailed in this document provide a solid framework for the characterization of 1,3-Dioxane, 4,4-diphenyl- and other related 1,3-dioxane derivatives. By employing a combination of NMR, MS, and IR spectroscopy, along with chromatographic techniques for purity assessment, researchers can confidently determine the structure and purity of their synthesized compounds. The provided data on analogous compounds serves as a valuable reference point for these analyses.

References

The 4,4-Diphenyl-1,3-Dioxane Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 4,4-diphenyl-1,3-dioxane moiety represents a significant and versatile scaffold in the landscape of medicinal chemistry. Its rigid, three-dimensional structure, combined with the lipophilic character of the twin phenyl rings, provides a unique framework for the design of novel therapeutic agents. This structural motif has been successfully incorporated into molecules targeting a range of biological pathways, demonstrating its potential in the development of treatments for cancer, central nervous system disorders, and infectious diseases. This document provides an overview of the applications, key experimental protocols, and underlying signaling pathways associated with 4,4-diphenyl-1,3-dioxane and its close structural isomers in drug discovery.

Application in Overcoming Multidrug Resistance in Cancer

One of the most promising applications of the diphenyl-1,3-dioxane scaffold, specifically the 2,2-diphenyl-1,3-dioxane isomer, is in the modulation of multidrug resistance (MDR) in cancer.[1][2] MDR is a major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes anticancer drugs from tumor cells.[1] Derivatives of 2,2-diphenyl-1,3-dioxane have been shown to inhibit P-gp, thereby resensitizing cancer cells to conventional chemotherapeutic agents.[1][2]

Mechanism of Action: P-glycoprotein Modulation

The proposed mechanism involves the direct interaction of the diphenyl-1,3-dioxane derivatives with P-glycoprotein.[1] The lipophilic diphenyl groups are thought to facilitate binding to the transporter, potentially in its transmembrane domains, leading to conformational changes that inhibit its efflux function. This allows cytotoxic drugs to accumulate within the cancer cells to therapeutic concentrations.

MDR_Modulation cluster_cell Cancer Cell Chemotherapeutic_Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemotherapeutic_Drug->Pgp Efflux Intracellular_Drug_Concentration Increased Intracellular Drug Concentration Chemotherapeutic_Drug->Intracellular_Drug_Concentration Accumulation Apoptosis Cell Death (Apoptosis) Intracellular_Drug_Concentration->Apoptosis Diphenyl_Dioxane 2,2-Diphenyl-1,3-dioxane Derivative Diphenyl_Dioxane->Pgp Inhibition

Caption: Mechanism of P-gp modulation by 2,2-diphenyl-1,3-dioxane derivatives.

Application as Sigma-1 Receptor Ligands

Derivatives of the 1,3-dioxane scaffold have also been investigated as ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[3] While not specifically the 4,4-diphenyl isomer, related structures with substitutions at the 2 and 4 positions have shown high affinity and selectivity for the σ1 receptor, suggesting potential therapeutic applications in neuropathic pain and cancer.[3]

Quantitative Data Summary

The following table summarizes the biological activity of representative 1,3-dioxane derivatives from cited studies.

Compound IDScaffoldTargetAssayActivity (IC₅₀/Kᵢ)Reference
Compound 9 2,2-Diphenyl-5-substituted-1,3-dioxaneP-glycoprotein (MDR)MTT AssayIC₅₀ = 11.2 µM[2]
Racemic Benzylamine 1 4-Aminoethyl-1,3-dioxaneσ1 ReceptorRadioligand BindingKᵢ = 19 nM[3]
(2S,4R)-enantiomer of 1 4-Aminoethyl-1,3-dioxaneσ1 ReceptorRadioligand BindingKᵢ = 6.0 nM[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-1,3-dioxane via Prins Condensation

This protocol describes a general method for the synthesis of a 1,3-dioxane core structure, which can be adapted for the synthesis of diphenyl derivatives.[4]

Materials:

  • Styrene

  • Formalin (aqueous formaldehyde solution)

  • Phosphotungstic acid (catalyst)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine styrene (20 mmol), formalin (molar ratio of 4:1 to styrene), and phosphotungstic acid (12.0% by mass of the total reaction mixture).[4]

  • Heat the reaction mixture to 90°C with stirring.[4]

  • Maintain the reaction at 90°C for 3 hours.[4]

  • After cooling to room temperature, extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Synthesis_Workflow Start Start: Combine Reactants (Styrene, Formalin, Catalyst) Reaction Heat to 90°C for 3h Start->Reaction Workup Cool and Extract with Organic Solvent Reaction->Workup Purification Wash, Dry, and Concentrate Workup->Purification Final_Product Purify by Column Chromatography Purification->Final_Product

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,3-Dioxane, 4,4-diphenyl-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3-Dioxane, 4,4-diphenyl- is a valuable chemical intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals, agrochemicals, and materials. Its rigid diphenyl-substituted dioxane core provides a unique structural motif for designing complex molecules. The synthesis of this compound is typically achieved through the acid-catalyzed ketalization of benzophenone with 1,3-propanediol.[1] This process involves the formation of a cyclic ketal with the concomitant removal of water to drive the reaction to completion. For large-scale production, considerations such as catalyst selection, efficient water removal, product isolation, and purification are critical for achieving high yield and purity.

Principle of the Reaction

The synthesis of 4,4-diphenyl-1,3-dioxane is based on the reversible acid-catalyzed reaction between a ketone (benzophenone) and a diol (1,3-propanediol). The reaction proceeds via protonation of the carbonyl oxygen of benzophenone by an acid catalyst, followed by nucleophilic attack of the hydroxyl groups of 1,3-propanediol. Subsequent dehydration leads to the formation of the stable six-membered 1,3-dioxane ring. To ensure a high conversion rate, the water generated during the reaction must be continuously removed from the reaction mixture, typically through azeotropic distillation.

Experimental Protocols

Materials and Equipment

  • Reactants:

    • Benzophenone (C₁₃H₁₀O)

    • 1,3-Propanediol (C₃H₈O₂)

  • Catalyst:

    • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Solvent:

    • Toluene

  • Neutralizing Agent:

    • Saturated sodium bicarbonate solution

  • Drying Agent:

    • Anhydrous magnesium sulfate

  • Equipment:

    • Large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating/cooling jacket, and a condenser with a Dean-Stark trap.

    • Filtration unit

    • Rotary evaporator

    • Recrystallization vessel

    • Vacuum oven

Detailed Synthesis Protocol (Representative Laboratory Scale)

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add benzophenone (18.22 g, 0.1 mol), 1,3-propanediol (9.13 g, 0.12 mol), p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%), and 500 mL of toluene.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap (theoretical amount is 1.8 mL). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash the organic layer with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 4,4-diphenyl-1,3-dioxane as a white solid.

  • Drying: Dry the purified product in a vacuum oven.

Considerations for Large-Scale Synthesis

  • Heat Transfer: Ensure the reactor has an efficient heating and cooling system to manage the heat of reaction and maintain a stable reflux temperature.

  • Mass Transfer: Use a robust mechanical stirrer to ensure proper mixing of the reactants and catalyst, especially in a large volume.

  • Water Removal: The efficiency of the Dean-Stark trap is crucial. For very large scales, a packed column with a reflux splitter might be more efficient for water removal.

  • Safety: Benzophenone and toluene are flammable and have associated health risks. Work in a well-ventilated area and use appropriate personal protective equipment. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions and ensure safety.

  • Product Isolation: For large-scale filtration, a Nutsche filter or a centrifuge is recommended.

  • Solvent Recovery: Implement a solvent recovery system to recycle toluene, which is both economically and environmentally beneficial.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of 4,4-diphenyl-1,3-dioxane

ParameterValueNotes
Reactants
Benzophenone1.0 equivalentLimiting reagent
1,3-Propanediol1.2 equivalentsA slight excess is used to drive the reaction to completion.
Catalyst
p-Toluenesulfonic acid1-2 mol%Common acidic catalyst for ketalization.
Solvent
Toluene10-20 volumesAllows for azeotropic removal of water.
Reaction Conditions
TemperatureReflux (~110-120 °C)Depends on the boiling point of the solvent.
Reaction Time4-8 hoursMonitored by water collection.
Yield and Purity
Theoretical YieldCalculated based on benzophenone
Actual Yield (unoptimized)80-90%Can be optimized by adjusting reaction conditions.
Purity (after recrystallization)>98%Determined by techniques such as NMR, HPLC, or melting point.

Visualizations

Diagram 1: Synthesis Workflow for 4,4-diphenyl-1,3-dioxane

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Benzophenone Benzophenone Reactor Charge Reactor Benzophenone->Reactor Propanediol 1,3-Propanediol Propanediol->Reactor Toluene Toluene Toluene->Reactor pTSA p-TSA Catalyst pTSA->Reactor Reflux Heat to Reflux & Collect Water (Dean-Stark) Reactor->Reflux Cooling Cool to RT Reflux->Cooling Neutralization Neutralize with NaHCO3 Cooling->Neutralization Wash Brine Wash Neutralization->Wash Drying Dry over MgSO4 Wash->Drying Filtration Filter Drying->Filtration Concentration Concentrate (Rotovap) Filtration->Concentration Recrystallization Recrystallize Concentration->Recrystallization Final_Drying Vacuum Dry Recrystallization->Final_Drying Final_Product Final Product: 4,4-diphenyl-1,3-dioxane Final_Drying->Final_Product

Caption: Workflow for the synthesis of 4,4-diphenyl-1,3-dioxane.

Diagram 2: Logical Relationship of Reaction Components

Reaction_Components cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Benzophenone Benzophenone (Ketone) Ketalization Acid-Catalyzed Ketalization Benzophenone->Ketalization Propanediol 1,3-Propanediol (Diol) Propanediol->Ketalization pTSA p-TSA (Acid Catalyst) pTSA->Ketalization catalyzes Heat Heat Heat->Ketalization drives Product 4,4-diphenyl-1,3-dioxane Ketalization->Product Water Water (Byproduct) Ketalization->Water

Caption: Relationship of components in the synthesis of 4,4-diphenyl-1,3-dioxane.

References

Application Notes and Protocols: Spectroscopic Analysis of 4,4-diphenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of 4,4-diphenyl-1,3-dioxane. This document includes predicted spectral data based on analogous compounds and established spectroscopic principles, alongside comprehensive experimental protocols for the acquisition of high-quality spectra.

Introduction

4,4-diphenyl-1,3-dioxane is a heterocyclic organic compound featuring a 1,3-dioxane ring substituted with two phenyl groups at the C4 position. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this and related compounds, which are of interest in medicinal chemistry and materials science. This document serves as a practical guide for researchers utilizing NMR and IR spectroscopy for the characterization of 4,4-diphenyl-1,3-dioxane.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 4,4-diphenyl-1,3-dioxane, the following tables summarize the predicted key spectroscopic data. These predictions are derived from the analysis of structurally related compounds, such as 4-phenyl-1,3-dioxane and unsubstituted 1,3-dioxane, and are guided by established principles of NMR and IR spectroscopy.

Predicted ¹H NMR Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet10HAromatic protons (C₆H₅)
~ 4.90Singlet2HO-CH₂-O (C2)
~ 4.10Triplet2HO-CH₂- (C6)
~ 2.20Triplet2H-CH₂- (C5)
Predicted ¹³C NMR Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)Assignment
~ 140 - 145Quaternary aromatic carbons (C-ipso)
~ 128 - 130Aromatic CH carbons
~ 125 - 127Aromatic CH carbons
~ 94O-CH₂-O (C2)
~ 80Quaternary C4
~ 65O-CH₂- (C6)
~ 35-CH₂- (C5)
Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium-WeakAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1600, 1495, 1450Medium-WeakAromatic C=C skeletal vibrations
1150 - 1050StrongC-O-C stretch (dioxane ring)
760, 700StrongMonosubstituted benzene C-H out-of-plane bend

Experimental Protocols

The following protocols provide detailed methodologies for obtaining high-quality NMR and IR spectra of 4,4-diphenyl-1,3-dioxane, which is expected to be a solid compound at room temperature.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of 4,4-diphenyl-1,3-dioxane.

Materials:

  • 4,4-diphenyl-1,3-dioxane sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the 4,4-diphenyl-1,3-dioxane sample. b. Transfer the sample into a clean, dry 5 mm NMR tube. c. Using a Pasteur pipette, add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube. d. Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. d. Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction. e. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. f. Integrate the peaks to determine the relative proton ratios. g. Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C. h. Process the ¹³C NMR spectrum similarly to the ¹H spectrum. i. Calibrate the chemical shift scale by setting the solvent (CDCl₃) peak to 77.16 ppm.

FTIR Spectroscopy Protocol

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid 4,4-diphenyl-1,3-dioxane.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

  • 4,4-diphenyl-1,3-dioxane sample (solid)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: a. Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allowing it to dry completely. b. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Measurement: a. Place a small amount of the solid 4,4-diphenyl-1,3-dioxane sample onto the ATR crystal using a clean spatula. b. Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. The number of scans can be adjusted to optimize the signal-to-noise ratio. d. After measurement, clean the ATR crystal thoroughly.

Method 2: KBr Pellet

Materials:

  • 4,4-diphenyl-1,3-dioxane sample (solid)

  • Dry, spectroscopic grade potassium bromide (KBr) powder

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation: a. Place approximately 1-2 mg of the 4,4-diphenyl-1,3-dioxane sample into a clean agate mortar. b. Add approximately 100-200 mg of dry KBr powder to the mortar. c. Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: a. Transfer the powder mixture into the collar of a pellet press. b. Place the collar in the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: a. Carefully remove the KBr pellet from the press. b. Place the pellet in the sample holder of the FTIR spectrometer. c. Acquire the IR spectrum. A background spectrum of the empty sample compartment should be recorded and subtracted.

Visualizations

The following diagrams illustrate the structure of 4,4-diphenyl-1,3-dioxane and the general workflows for the spectroscopic analyses described.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis NMR_Sample_Prep Sample Preparation (Dissolution in CDCl₃) NMR_Acquisition Spectral Acquisition (¹H and ¹³C) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Structural Analysis (Chemical Shift, Integration, Coupling) NMR_Processing->NMR_Analysis IR_Sample_Prep Sample Preparation (ATR or KBr Pellet) IR_Acquisition Spectral Acquisition IR_Sample_Prep->IR_Acquisition IR_Processing Data Processing (Background Subtraction) IR_Acquisition->IR_Processing IR_Analysis Functional Group Analysis IR_Processing->IR_Analysis Start 4,4-diphenyl-1,3-dioxane Sample Start->NMR_Sample_Prep Start->IR_Sample_Prep

Application Notes and Protocols for the Derivatization of 1,3-Dioxane, 4,4-diphenyl-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3-dioxane scaffold is a prevalent feature in numerous natural products and pharmacologically active molecules. The specific derivative, 4,4-diphenyl-1,3-dioxane, offers a unique three-dimensional structure with two phenyl rings, making it an attractive starting point for creating diverse chemical libraries for drug discovery and materials science. The diphenyl groups provide a lipophilic core, while the dioxane ring offers a source of chirality and polarity that can be modulated. This document outlines key derivatization strategies for 4,4-diphenyl-1,3-dioxane to generate novel analogues for further reactions and functional studies. The primary routes for derivatization include electrophilic aromatic substitution on the pendent phenyl rings and cleavage of the dioxane ring.

Derivatization Strategies

Two principal strategies for the derivatization of 4,4-diphenyl-1,3-dioxane are detailed below:

  • Electrophilic Aromatic Substitution: The phenyl rings of the molecule can be functionalized through various electrophilic aromatic substitution reactions. The substituent at the 4-position of the dioxane ring is an alkyl group, which is generally an activating, ortho, para-director for these reactions.[1][2]

  • Dioxane Ring-Opening: The 1,3-dioxane ring is an acetal, which is stable under basic and neutral conditions but can be cleaved under acidic or specific reductive conditions to yield 1,1-diphenyl-1,3-propanediol derivatives.[3][4]

Strategy 1: Electrophilic Aromatic Substitution on Phenyl Rings

This approach introduces functional groups onto one or both of the phenyl rings, providing handles for further chemical modifications, such as cross-coupling reactions, or to directly modulate the biological activity of the molecule.

Logical Pathway for Electrophilic Aromatic Substitution```dot

G start 4,4-diphenyl-1,3-dioxane reagent Electrophilic Reagent (E+) + Catalyst start->reagent Attack on Electrophile intermediate Arenium Ion Intermediate (Sigma Complex) reagent->intermediate deprotonation Deprotonation (-H+) intermediate->deprotonation product Substituted Product (ortho- and para-isomers) deprotonation->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dioxane, 4,4-diphenyl-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 1,3-Dioxane, 4,4-diphenyl-.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1,3-Dioxane, 4,4-diphenyl-?

A1: The most common method for synthesizing 1,3-Dioxane, 4,4-diphenyl- is the acid-catalyzed reaction between benzophenone and 1,3-propanediol. This reaction is a ketalization, where the diol acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a stable six-membered cyclic ketal.

Q2: Why is an acid catalyst necessary for this reaction?

A2: An acid catalyst is crucial because benzophenone is a relatively unreactive ketone due to the steric hindrance from its two phenyl groups. The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl groups of 1,3-propanediol.[1][2]

Q3: How can the reaction equilibrium be shifted towards the product?

A3: The formation of the 1,3-dioxane is a reversible equilibrium reaction that produces water as a byproduct.[1] To achieve a high yield, the water must be continuously removed from the reaction mixture. Common laboratory techniques to achieve this include:

  • Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[1]

  • Dehydrating agents: Adding molecular sieves (e.g., 4Å) to the reaction mixture to sequester the water as it is formed.[1]

Q4: What are the typical solvents and catalysts used?

A4: A non-polar solvent that forms an azeotrope with water is ideal for this synthesis. Toluene is the most common choice. Catalysts are typically strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), or Lewis acids.[1] Solid acid catalysts like acidic resins or zeolites can also be employed to simplify purification.[3]

Experimental Protocol: Synthesis of 1,3-Dioxane, 4,4-diphenyl-

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Benzophenone

  • 1,3-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzophenone (e.g., 10.0 g, 1 eq).

  • Add toluene (e.g., 100 mL) to dissolve the benzophenone.

  • Add 1,3-propanediol (e.g., 1.2-1.5 eq) to the solution. An excess of the diol can help drive the reaction forward.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02-0.05 eq).

  • Assemble the Dean-Stark apparatus and condenser on the flask.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or by observing the amount of water collected. The reaction is typically complete when water no longer accumulates in the trap. Due to the steric hindrance of benzophenone, this may take several hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography if necessary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Ineffective water removal.1. Ensure the Dean-Stark apparatus is functioning correctly. Use freshly dried solvent and consider adding activated molecular sieves to the flask.
2. Insufficient catalyst or inactive catalyst.2. Add a fresh portion of the acid catalyst. Ensure the catalyst has not degraded.
3. Reaction time is too short.3. Benzophenone is sterically hindered; the reaction may require prolonged heating (12-24 hours). Monitor via TLC until the starting material is consumed.
Presence of Starting Material in Product 1. Incomplete reaction.1. See "Low or No Product Formation" solutions. Drive the equilibrium by adding a slight excess of 1,3-propanediol or by more efficient water removal.
2. Reversal of the reaction during workup.2. Ensure the acid catalyst is completely neutralized with a basic wash (e.g., NaHCO₃ solution) before concentrating the product. Avoid exposure to acidic conditions.
Formation of a High-Boiling Point Impurity 1. Self-condensation of 1,3-propanediol.1. This can form ether byproducts like 3,3'-oxybis-1-propanol under harsh acidic conditions and high temperatures.[4][5] Use a milder catalyst or lower the reaction temperature if possible, though this may increase reaction time.
2. Polymerization of 1,3-propanediol.2. Avoid excessively high catalyst concentrations and prolonged reaction times at high temperatures.
Product is an Oil and Does Not Crystallize 1. Presence of impurities.1. Purify the crude product using column chromatography on silica gel.
2. Residual solvent.2. Ensure all solvent is removed under high vacuum after rotary evaporation.

Visualizing the Process and Side Reactions

Below are diagrams created using DOT language to illustrate the key chemical pathways and troubleshooting logic.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions Benzophenone Benzophenone Product 1,3-Dioxane, 4,4-diphenyl- Benzophenone->Product Propanediol 1,3-Propanediol Propanediol->Product Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Product Solvent Toluene (Reflux) Solvent->Product WaterRemoval Dean-Stark Trap Water Water (byproduct) Product->Water Water->WaterRemoval Removed

Caption: Main synthesis pathway for 1,3-Dioxane, 4,4-diphenyl-.

Side_Reaction Two_Diol 2 x 1,3-Propanediol Conditions H⁺ / Heat Two_Diol->Conditions Ether 3,3'-Oxybis-1-propanol (Dimer Side Product) Conditions->Ether Water H₂O Conditions->Water

Caption: Common side reaction: Ether formation from 1,3-propanediol.

Troubleshooting_Workflow Start Reaction Start Monitor Monitor Reaction (TLC / Water Collection) Start->Monitor Check1 Is Starting Material Consumed? Monitor->Check1 Problem1 Problem: Inefficient Water Removal or Inactive Catalyst Monitor->Problem1 No Progress Check1->Monitor No, Continue Reflux Workup Proceed to Workup Check1->Workup Yes Check2 Low Yield? Workup->Check2 Problem2 Problem: Incomplete Reaction or Workup Issues Check2->Problem2 Yes End Pure Product Check2->End No

References

Technical Support Center: Optimization of Reaction Conditions for 4,4-Diphenyl-1,3-Dioxane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-diphenyl-1,3-dioxane. The information is designed to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4,4-diphenyl-1,3-dioxane? A1: The most common and direct method for synthesizing 4,4-diphenyl-1,3-dioxane is the Prins reaction.[1][2] This is an acid-catalyzed electrophilic addition of an aldehyde (formaldehyde) to an alkene (1,1-diphenylethylene).[1] The key step involves the nucleophilic attack of the alkene on the activated formaldehyde, leading to a carbocation intermediate that is then trapped to form the cyclic 1,3-dioxane structure.[3]

Q2: What are the most critical parameters to optimize for this reaction? A2: The key parameters that significantly influence the yield and selectivity of the Prins reaction are the choice of acid catalyst, reaction temperature, solvent, and the molar ratio of the reactants.[4][5] Fine-tuning these conditions is essential to minimize side reactions and maximize the formation of the desired product.

Q3: Which types of catalysts are most effective for this synthesis? A3: A variety of acid catalysts can be used, ranging from traditional mineral acids to modern solid acid catalysts.[3][4]

  • Brønsted Acids: Sulfuric acid and phosphoric acid are effective but can be corrosive and lead to byproducts if not carefully controlled.[4][6][7]

  • Lewis Acids: Indium trichloride and niobium(V) chloride have been used for similar cyclizations.

  • Solid Acids: Zeolites (e.g., HZSM-5) and sulfonated resins are often preferred as they are reusable, less corrosive, and can improve selectivity.[1][4] For the related synthesis of 4-phenyl-1,3-dioxane, phosphotungstic acid has been shown to be a highly effective and reusable catalyst.[4]

Q4: How does reaction temperature impact the synthesis? A4: Temperature is a critical factor influencing both the reaction rate and the product distribution.[8] While higher temperatures can accelerate the reaction, they can also promote side reactions such as alkene polymerization or the formation of unsaturated alcohols.[3][6] Optimal temperatures often need to be determined empirically for each specific catalyst and solvent system, but typically range from room temperature to around 90-110°C.[4][6]

Q5: What are the common byproducts and how can their formation be minimized? A5: The primary side reactions in the Prins reaction include the polymerization of the alkene (1,1-diphenylethylene) and the formation of unsaturated alcohols or 1,3-diols.[3] The formation of high-boiling byproducts is also a known issue.[6] To minimize these, consider using milder, reusable solid acid catalysts, maintaining the optimal temperature, and adjusting the molar ratio of formaldehyde to the alkene.[1][4] An excess of formaldehyde can sometimes favor the formation of the dioxane.[2]

Troubleshooting Guide

Problem 1: Low or No Yield of 4,4-Diphenyl-1,3-Dioxane

  • Question: My reaction shows a low conversion of starting materials and a poor yield of the desired product. What are the potential causes and solutions?

  • Answer: Low yield can stem from several factors.

    • Inactive Catalyst: The acid catalyst may be deactivated or insufficient. If using a solid acid, ensure it has been properly activated and has not been poisoned. For liquid acids, verify the concentration. Consider increasing the catalyst loading or switching to a more effective catalyst like phosphotungstic acid.[4]

    • Sub-optimal Temperature: The reaction may be too slow at the current temperature. Cautiously increase the temperature in increments while monitoring for byproduct formation. For example, a reaction involving styrene and formalin saw optimal results at 90°C.[4]

    • Impure Reactants: Ensure the 1,1-diphenylethylene and formaldehyde source (e.g., paraformaldehyde or formalin) are pure. Impurities can inhibit the catalyst or lead to side reactions.

    • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) and extend the reaction time if necessary. Some related syntheses require up to 24 hours.[9]

Problem 2: Significant Formation of Byproducts and Low Selectivity

  • Question: My analysis shows multiple products, and the selectivity for 4,4-diphenyl-1,3-dioxane is low. How can I improve this?

  • Answer: Poor selectivity is a common challenge that can be addressed by modifying the reaction conditions.

    • Harsh Catalyst: Strong mineral acids like sulfuric acid can promote side reactions.[6][7] Switching to a milder, heterogeneous solid acid catalyst (e.g., zeolites, SBA-15-SO3H) can significantly improve selectivity.[4]

    • Incorrect Temperature: Excessively high temperatures often lead to a mixture of products.[7] Try lowering the reaction temperature to favor the thermodynamically more stable dioxane product.

    • Reactant Stoichiometry: The molar ratio of formaldehyde to 1,1-diphenylethylene is crucial. An excess of the aldehyde typically favors the formation of the 1,3-dioxane.[2] Experiment with increasing the molar ratio of formaldehyde.[4]

    • Solvent Choice: The solvent can influence the reaction pathway. Acetonitrile has been shown to provide a good balance between conversion and selectivity in similar reactions and is considered a greener alternative to solvents like dichloromethane or benzene.[5]

Problem 3: Polymerization of 1,1-Diphenylethylene

  • Question: I am observing the formation of a significant amount of polymer from my starting alkene. How can this be prevented?

  • Answer: Alkene polymerization is a classic side reaction in acid-catalyzed processes.

    • Reduce Acidity/Catalyst Strength: The primary cause is excessive protonation of the alkene. Use a catalyst with lower acidity or reduce the amount of a strong acid catalyst. Solid acids are often less prone to causing polymerization.[7]

    • Lower the Temperature: Polymerization is often more favorable at higher temperatures. Running the reaction at a lower temperature can reduce the rate of polymerization relative to the desired Prins reaction.

    • Control Reactant Addition: Instead of adding all reactants at once, try a slow, controlled addition of the 1,1-diphenylethylene to the mixture of the catalyst and formaldehyde. This keeps the instantaneous concentration of the alkene low, minimizing its ability to polymerize with itself.

Data Presentation

Table 1: Comparison of Catalyst Systems for Prins Reaction (Adapted from Styrene + Formalin)

CatalystSolventTemperature (°C)Time (h)Styrene Conversion (%)Dioxane Selectivity (%)Reference
Phosphotungstic AcidWater903.087.398.9[4]
HZSM-5 ZeoliteWater903.0LowerLower[4]
Sulfonated ResinWater903.0LowerLower[4]
Concentrated H₂SO₄Water903.0LowerLower[4]
SBA-15-SO3HNot SpecifiedNot SpecifiedNot Specified~100~100[4]

Experimental Protocols

General Protocol for the Synthesis of 4,4-Diphenyl-1,3-Dioxane via Prins Reaction

Disclaimer: This is a generalized procedure based on established methods for related compounds. Researchers should perform their own risk assessment and optimization.

Materials:

  • 1,1-Diphenylethylene

  • Formaldehyde source (e.g., Paraformaldehyde or 37% aqueous solution (formalin))

  • Acid Catalyst (e.g., Phosphotungstic acid, 10-12% by mass of total reactants)[4]

  • Solvent (e.g., Water or Acetonitrile)[4][5]

  • Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solvent, the acid catalyst, and the formaldehyde source.

  • Begin stirring the mixture and heat to the desired reaction temperature (e.g., 90°C).[4]

  • Slowly add the 1,1-diphenylethylene to the heated mixture over a period of 15-30 minutes. A typical molar ratio of formaldehyde to alkene to start with is 4:1.[4]

  • Allow the reaction to proceed at temperature for the determined time (e.g., 3-6 hours). Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst was used, remove it by filtration. The catalyst can often be washed, dried, and reused.[4]

  • If the reaction was run in an aqueous solvent, extract the product using an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Combine the organic layers and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 4,4-diphenyl-1,3-dioxane.

Visualizations

experimental_workflow A 1. Prepare Reactants & Catalyst (1,1-Diphenylethylene, Formaldehyde, Acid) B 2. Set up Reaction Assembly (Flask, Condenser, Stirrer, Heat Source) A->B C 3. Run Reaction (Add Alkene, Heat to Target Temp, e.g., 90°C) B->C D 4. Monitor Progress (TLC / GC Analysis) C->D E 5. Reaction Quench & Work-up (Cool, Neutralize, Extract) D->E Reaction Complete F 6. Product Isolation & Purification (Dry, Evaporate Solvent, Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General experimental workflow for the synthesis of 4,4-diphenyl-1,3-dioxane.

troubleshooting_flowchart start Low Yield or Selectivity Issue q1 Is Conversion Low? start->q1 q2 Are Multiple Byproducts Observed? q1->q2 No sol1 Action: • Increase Temperature • Check Catalyst Activity • Increase Reaction Time q1->sol1 Yes sol2 Action: • Lower Temperature • Use Milder Catalyst (e.g., Solid Acid) • Adjust Reactant Ratio q2->sol2 Yes q3 Is Polymerization Evident? q2->q3 No sol3 Action: • Lower Temperature • Use less active/milder catalyst • Slow addition of alkene q3->sol3 Yes

Caption: Troubleshooting logic for optimizing the synthesis of 4,4-diphenyl-1,3-dioxane.

References

Technical Support Center: Purification of Crude 1,3-Dioxane, 4,4-diphenyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,3-Dioxane, 4,4-diphenyl-. The following information is based on established purification techniques for analogous chemical structures and provides guidance on common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 1,3-Dioxane, 4,4-diphenyl-?

A1: The primary purification techniques for compounds in this class are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present. For thermally stable compounds, distillation under reduced pressure can also be a viable option.

Q2: What are the likely impurities in a crude sample of 1,3-Dioxane, 4,4-diphenyl-?

A2: Typical impurities can include unreacted starting materials (e.g., benzophenone and 1,3-propanediol), byproducts from side reactions, and residual acid or base catalysts used in the synthesis. Diastereomers may also be present if the 1,3-dioxane ring is substituted in a way that creates chiral centers.

Q3: How can I assess the purity of my 1,3-Dioxane, 4,4-diphenyl- sample?

A3: Purity is commonly assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] Melting point analysis can also be a good indicator of purity for crystalline solids.

Q4: Are there any specific safety precautions I should take when working with 1,3-Dioxane, 4,4-diphenyl- and the solvents used for its purification?

A4: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Review the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 1,3-Dioxane, 4,4-diphenyl-.

Recrystallization Issues
Problem Possible Cause Suggested Solution
Oiling out instead of crystallization The compound is insoluble in the hot solvent, or the cooling process is too rapid. The presence of impurities can also lower the melting point of the mixture.- Add a co-solvent in which the compound is more soluble. - Ensure the crude material is fully dissolved at the solvent's boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different solvent system.
No crystal formation upon cooling The solution is too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Seed the solution with a pure crystal of the compound.
Low recovery of purified product The compound has significant solubility in the cold solvent. Too much solvent was used.- Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation.
Colored impurities in the final product The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling. - Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of spots on TLC The solvent system (mobile phase) is not optimal.- Adjust the polarity of the eluent. For normal phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common.[5][6] Vary the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
The compound is not eluting from the column The eluent is not polar enough to move the compound down the column. The compound may be adsorbing irreversibly to the stationary phase.- Gradually increase the polarity of the mobile phase. - If the compound is acidic or basic, consider adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent.
Cracking or channeling of the stationary phase Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Gently tap the column during packing to settle the stationary phase evenly.
Broad or tailing bands Column overload, or interactions between the compound and the stationary phase.- Use a larger column or load less sample. - Add a modifier to the eluent to reduce interactions (see above). - Ensure the sample is loaded onto the column in a minimal amount of solvent.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude 1,3-Dioxane, 4,4-diphenyl- in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and hexane/ethyl acetate mixtures.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation of the desired compound from impurities. Silica gel is a common stationary phase for compounds of this polarity.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a vertical glass column. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude 1,3-Dioxane, 4,4-diphenyl- in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be controlled to ensure good separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,3-Dioxane, 4,4-diphenyl-.

Visualizations

Purification_Workflow crude Crude 1,3-Dioxane, 4,4-diphenyl- recrystallization Recrystallization crude->recrystallization Solid Impurities column_chromatography Column Chromatography crude->column_chromatography Soluble Impurities/ Close Polarity purity_check Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_check impurities Impurities recrystallization->impurities column_chromatography->purity_check column_chromatography->impurities purity_check->recrystallization Further Purification purity_check->column_chromatography Further Purification pure_product Pure Product purity_check->pure_product Purity Confirmed

Caption: General workflow for the purification of 1,3-Dioxane, 4,4-diphenyl-.

Troubleshooting_Recrystallization cluster_solutions1 Solutions for Oiling Out cluster_solutions2 Solutions for No Crystals cluster_solutions3 Solutions for Low Yield start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield success Pure Crystals Obtained start->success Successful solution1a Change Solvent/ Add Co-solvent oiling_out->solution1a solution1b Cool Slowly oiling_out->solution1b solution2a Concentrate Solution no_crystals->solution2a solution2b Add Anti-solvent no_crystals->solution2b solution2c Scratch/Seed no_crystals->solution2c solution3a Minimize Solvent low_yield->solution3a solution3b Cool to Lower Temp. low_yield->solution3b

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Troubleshooting the Synthesis of 4,4-diphenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the synthesis of 4,4-diphenyl-1,3-dioxane, with a primary focus on addressing problems related to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary reasons for a low yield in the synthesis of 4,4-diphenyl-1,3-dioxane?

A low yield in this acetal formation reaction typically stems from four main areas: incomplete conversion of starting materials, formation of unintended side products, decomposition of the desired product, or losses during the workup and purification stages. The synthesis, which involves the acid-catalyzed reaction of 1,1-diphenylethane-1,2-diol with a formaldehyde source, is a reversible process, making equilibrium control critical.

A Low Yield Observed B Incomplete Reaction (Equilibrium Not Shifted) A->B C Side Product Formation A->C D Product Decomposition A->D E Purification Losses A->E

Caption: Key contributors to low yield in 4,4-diphenyl-1,3-dioxane synthesis.

Q2: My reaction is very slow or does not proceed to completion. What factors should I investigate?

If the reaction stalls, the issue often lies with the catalyst, the reagents, or ineffective removal of water, which is a byproduct of the reaction.

  • Catalyst Activity: Ensure the acid catalyst is active and used in the correct concentration. Old or improperly stored catalysts may have reduced efficacy. Both Brønsted and Lewis acids can be used, but their effectiveness varies.[1][2]

  • Reagent Purity: The purity of the 1,1-diphenylethane-1,2-diol and the formaldehyde source (e.g., paraformaldehyde or formalin) is crucial. Impurities can inhibit the catalyst or lead to side reactions.

  • Reaction Equilibrium: Acetal formation is a reversible reaction. The presence of water in the reaction mixture will push the equilibrium back towards the starting materials. Continuous removal of water is essential to drive the reaction to completion and achieve a high yield.

cluster_reactants Reactants cluster_products Products Diol 1,1-Diphenylethane-1,2-diol Dioxane 4,4-Diphenyl-1,3-dioxane Diol->Dioxane Forward Reaction Formaldehyde Formaldehyde Formaldehyde->Dioxane Forward Reaction Dioxane->Diol Reverse Reaction Water Water Water->Diol Reverse Reaction Catalyst Acid Catalyst Catalyst->Dioxane Catalyzes WaterRemoval Water Removal (e.g., Dean-Stark) WaterRemoval->Water Removes

Caption: Factors influencing the reaction equilibrium.

Q3: I've isolated several impurities along with my product. What are the common side reactions?

Side reactions can significantly reduce the yield and complicate purification. Key side reactions include:

  • Formaldehyde Polymerization: In acidic conditions, formaldehyde can polymerize into polyoxymethylene.

  • Diol Rearrangement/Dehydration: The acidic conditions and heat can cause the 1,1-diphenylethane-1,2-diol to undergo a pinacol-like rearrangement or dehydration.

  • Ether Formation: Intermolecular dehydration of the diol can lead to the formation of ethers.[3]

Issue Potential Cause Suggested Solution
Reaction Stalls Inactive catalyst, impure reagents, or water accumulation.Use a fresh, active catalyst; ensure high purity of starting materials; employ a Dean-Stark trap or other methods for water removal.
Formation of White Precipitate Polymerization of formaldehyde.Add the formaldehyde source (paraformaldehyde) in portions; ensure the reaction temperature is appropriate to favor depolymerization and reaction over polymerization.
Complex Mixture of Byproducts Reaction temperature is too high, or reaction time is too long, leading to diol degradation.Optimize the reaction temperature and monitor the reaction progress (e.g., by TLC) to avoid prolonged heating after completion.
Low Yield After Workup Product is hydrolytically unstable and may decompose during aqueous workup.[3]Minimize contact with acidic water during workup. Neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution) before extraction.
Difficulty in Purification Boiling points of byproducts are close to the product.Utilize high-vacuum distillation or recrystallization from a suitable solvent system.[4][5] Column chromatography can also be effective.

Q4: How do I choose the right catalyst for the synthesis?

The choice of an acid catalyst is critical. Homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective but can be difficult to remove and may cause product degradation. Heterogeneous solid acid catalysts are often preferred as they are easily filtered out and can be recycled.[2][6]

Catalyst Type Examples Advantages Disadvantages
Homogeneous Brønsted Acids Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)High activity, low cost.Difficult to remove, corrosive, can lead to charring and side reactions.[6]
Heterogeneous Solid Acids Amberlyst-15, Nafion-H, Zeolites (e.g., HZSM-5)[1][7]Easy to separate (filtration), reusable, often milder conditions.[2]Can be more expensive, may have lower activity requiring longer reaction times.
Lewis Acids Boron Trifluoride Etherate (BF₃·OEt₂)Effective for certain substrates.Sensitive to moisture, can be difficult to handle.

Detailed Experimental Protocol

This section provides a generalized methodology for the synthesis of 4,4-diphenyl-1,3-dioxane. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Objective: To synthesize 4,4-diphenyl-1,3-dioxane from 1,1-diphenylethane-1,2-diol and paraformaldehyde.

Materials:

  • 1,1-Diphenylethane-1,2-diol (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Acid Catalyst (e.g., p-TsOH, 0.05 eq)

  • Solvent (e.g., Toluene or Benzene)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Hexane, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for purification (recrystallization or column chromatography)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reagents: To the flask, add 1,1-diphenylethane-1,2-diol (1.0 eq), paraformaldehyde (1.2 eq), the acid catalyst (0.05 eq), and a sufficient volume of toluene to allow for efficient stirring and azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms. Continue refluxing until no more water is collected, indicating the reaction is complete. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of NaHCO₃ to neutralize the acid catalyst.

    • Wash with brine (saturated NaCl solution).

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[8]

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product will be obtained as a solid or viscous oil.

  • Purification:

    • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[4]

    • Column Chromatography: Alternatively, purify the product using silica gel column chromatography.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR spectroscopy, and melting point analysis.

References

strategies for increasing the yield of 1,3-Dioxane, 4,4-diphenyl- formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,3-Dioxane, 4,4-diphenyl-. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to help optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1,3-Dioxane, 4,4-diphenyl-?

A1: The most common method for synthesizing 1,3-Dioxane, 4,4-diphenyl- is the acid-catalyzed acetalization of 2,2-diphenyl-1,3-propanediol with a formaldehyde source. This reaction is reversible and requires the removal of water to drive the equilibrium towards the product.[1][2]

Q2: What are the most effective catalysts for this reaction?

A2: A variety of Brønsted and Lewis acids can be used.[3] Commonly employed catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and acidic ion-exchange resins.[4] For substrates that are sensitive to strong acids, milder catalysts like zirconium tetrachloride (ZrCl₄) or cerium(III) triflate can be effective.[1]

Q3: Why is water removal critical for achieving a high yield?

A3: The formation of the 1,3-dioxane is an equilibrium reaction that produces water as a byproduct.[2] According to Le Châtelier's principle, removing water from the reaction mixture shifts the equilibrium to favor the formation of the product, thereby increasing the yield.[2] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[1]

Q4: What sources of formaldehyde can be used?

A4: While aqueous formaldehyde (formalin) can be used, anhydrous sources are often preferred to avoid introducing excess water into the reaction. Common alternatives include paraformaldehyde (a solid polymer of formaldehyde) or dimethoxymethane, which can form the acetal under acidic conditions.

Q5: How does the steric hindrance of 2,2-diphenyl-1,3-propanediol affect the reaction?

A5: The two phenyl groups at the C2 position of the diol create significant steric hindrance.[5][6] This can slow down the rate of reaction and may require more forcing conditions (e.g., higher temperatures, longer reaction times, or a more active catalyst) to achieve a good yield compared to less hindered diols.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Insufficient Water Removal Ensure your Dean-Stark apparatus is functioning correctly and that the solvent is refluxing at a rate sufficient for azeotropic water removal. Consider using molecular sieves in the reaction flask as an additional dehydrating agent.[1]
Inactive or Insufficient Catalyst Use a fresh batch of acid catalyst. If using an ion-exchange resin, ensure it is properly activated and dried. Increase the catalyst loading incrementally, but be mindful of potential side reactions.[7]
Reaction Not at Equilibrium The sterically hindered nature of the diol may require longer reaction times. Monitor the reaction by TLC or GC to confirm that it has reached completion.
Impure Starting Materials Ensure that the 2,2-diphenyl-1,3-propanediol is pure and dry. Impurities in the formaldehyde source can also inhibit the reaction.
Reversible Reaction The reaction is reversible. If water is not effectively removed, the equilibrium will not favor product formation.[2] Ensure no atmospheric moisture is entering the system by using a drying tube.
Problem 2: Formation of Byproducts
Potential Cause Suggested Solution
Decomposition of Starting Material Strong acidic conditions and high temperatures can lead to decomposition. Consider using a milder Lewis acid catalyst (e.g., ZrCl₄, Er(OTf)₃) or conducting the reaction at a lower temperature for a longer duration.[1]
Polymerization of Formaldehyde This can occur, especially with paraformaldehyde. Ensure the reaction mixture is well-stirred and that the paraformaldehyde dissolves as the reaction proceeds.
Side Reactions with Solvent Ensure the solvent is inert under the reaction conditions. Toluene or benzene are standard choices for azeotropic water removal.[1]

Quantitative Data on Acetalization Reactions

While specific yield data for 1,3-Dioxane, 4,4-diphenyl- is not extensively published, the following table provides data for analogous acetalization reactions, highlighting the impact of different catalysts and conditions.

Carbonyl SourceDiolCatalyst (mol%)SolventTemperatureTime (h)Yield (%)Reference
Benzaldehyde1,3-Propanediolp-TsOH (cat.)TolueneReflux-High[1]
AcetoneMalonic AcidBoric Acid (0.3)Acetic AnhydrideRT0.581[7]
Various Aldehydes1,3-PropanediolIodine (cat.)Aprotic--Excellent[1]
Benzaldehyde1,3-Dioxane-4,6-dioneNoneGluconic Acid Aq. Soln.RT692[4]
Various AldehydesVarious DiolsEosin Y (cat.)DichloromethaneVisible Light-Good-Excellent[8]

Experimental Protocols

Protocol: Synthesis of 1,3-Dioxane, 4,4-diphenyl-

This protocol is a representative procedure based on standard methods for acetal formation.[1]

Materials:

  • 2,2-diphenyl-1,3-propanediol

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for workup and purification

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Protect the system from atmospheric moisture with a drying tube.

  • Charging the Flask: To the flask, add 2,2-diphenyl-1,3-propanediol (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of p-TsOH (0.02 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to a concentration of approximately 0.2-0.5 M with respect to the diol. Fill the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, and TLC or GC analysis indicates the consumption of the starting diol.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel and wash with saturated sodium bicarbonate solution to quench the acid catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 1,3-Dioxane, 4,4-diphenyl-.

Visualizations

Below are diagrams illustrating the troubleshooting logic and the experimental workflow for the synthesis.

TroubleshootingWorkflow Start Problem: Low Yield of 1,3-Dioxane, 4,4-diphenyl- CheckReaction Monitor Reaction Progress (TLC/GC) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete Starting material remains Complete Reaction Complete CheckReaction->Complete Starting material consumed CheckWater Check Water Removal (Dean-Stark) Incomplete->CheckWater IncreaseTime Increase Reaction Time/ Temperature Incomplete->IncreaseTime CheckWorkup Review Workup & Purification Complete->CheckWorkup If yield is still low WaterPresent Water is Present CheckWater->WaterPresent Yes NoWater No More Water Collecting CheckWater->NoWater No DrySystem Ensure Anhydrous Conditions (Dry Solvent, N2 atm) WaterPresent->DrySystem CheckCatalyst Evaluate Catalyst NoWater->CheckCatalyst ChangeCatalyst Increase Catalyst Loading/ Use Different Catalyst CheckCatalyst->ChangeCatalyst Losses Minimize Transfer Losses/ Optimize Purification CheckWorkup->Losses

Caption: Troubleshooting workflow for low yield synthesis.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble Dry Glassware (Flask, Dean-Stark, Condenser) B 2. Add Reactants: - 2,2-diphenyl-1,3-propanediol - Paraformaldehyde - p-TsOH A->B C 3. Add Anhydrous Toluene B->C D 4. Heat to Reflux C->D E 5. Collect Water Azeotropically D->E F 6. Monitor by TLC/GC E->F G 7. Quench with NaHCO₃ (aq) F->G H 8. Wash with Water & Brine G->H I 9. Dry with MgSO₄ H->I J 10. Concentrate (Rotovap) I->J K 11. Purify (Recrystallization/ Chromatography) J->K

Caption: General experimental workflow for synthesis.

References

stability issues of 4,4-diphenyl-1,3-dioxane under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4,4-diphenyl-1,3-dioxane under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 4,4-diphenyl-1,3-dioxane?

4,4-Diphenyl-1,3-dioxane, a cyclic ketal, is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions, which leads to the cleavage of the dioxane ring.[1][2][3] This reactivity is characteristic of acetal and ketal functional groups, which serve as protecting groups for carbonyl compounds in basic, reductive, or oxidative environments.[3]

Q2: What happens to 4,4-diphenyl-1,3-dioxane under acidic conditions?

Under acidic conditions, 4,4-diphenyl-1,3-dioxane undergoes hydrolysis to yield its parent carbonyl compound, benzophenone, and the corresponding diol, 1,3-propanediol.[1][4][5] The reaction is catalyzed by the presence of an acid, which protonates one of the oxygen atoms in the dioxane ring, facilitating ring opening.[4][5][6]

Q3: What is the mechanism of acid-catalyzed hydrolysis of 4,4-diphenyl-1,3-dioxane?

The acid-catalyzed hydrolysis of 4,4-diphenyl-1,3-dioxane proceeds through a well-established mechanism for acetal and ketal hydrolysis.[1][4][5][6][7][8] The key steps are:

  • Protonation: An oxygen atom of the 1,3-dioxane ring is protonated by an acid catalyst.[4][5]

  • Ring Opening: The protonated intermediate undergoes ring cleavage to form a resonance-stabilized carbocation (an oxonium ion).[1][4]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.[4][7]

  • Deprotonation: Loss of a proton from the water adduct results in a hemiacetal intermediate.

  • Protonation of the Second Oxygen: The other oxygen atom of the original dioxane ring is protonated.

  • Elimination of 1,3-Propanediol: The C-O bond cleaves, releasing 1,3-propanediol and forming protonated benzophenone.

  • Deprotonation: Deprotonation of the protonated benzophenone yields the final ketone product.

Q4: Is 4,4-diphenyl-1,3-dioxane stable under basic conditions?

Yes, 4,4-diphenyl-1,3-dioxane is generally stable under basic and nucleophilic conditions.[1][2][9][10] The absence of an acidic proton prevents the initial protonation step, which is necessary to make the alkoxy groups good leaving groups. Therefore, the dioxane ring remains intact in the presence of bases.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected degradation of 4,4-diphenyl-1,3-dioxane during a reaction. The reaction medium may be unintentionally acidic. This can be due to acidic reagents, impurities, or degradation of solvents.Buffer the reaction mixture to a neutral or slightly basic pH. Ensure all reagents and solvents are free from acidic impurities.
Low yield during the synthesis of 4,4-diphenyl-1,3-dioxane. The equilibrium of the acetal formation reaction is not shifted towards the product. This is often due to the presence of water.Use a Dean-Stark apparatus to remove water azeotropically during the reaction. Alternatively, add a dehydrating agent such as molecular sieves.[11]
Incomplete hydrolysis of 4,4-diphenyl-1,3-dioxane when deprotection is desired. Insufficient acid catalyst or reaction time. The concentration of water may be too low to drive the equilibrium towards the hydrolysis products.Increase the concentration of the acid catalyst or prolong the reaction time. Ensure a sufficient excess of water is present in the reaction mixture to favor hydrolysis.[5]
Presence of unknown impurities in the 4,4-diphenyl-1,3-dioxane sample. Side reactions during synthesis or degradation during storage or purification.Purify the compound using techniques like recrystallization or column chromatography. Store the purified compound in a tightly sealed container, protected from light and acidic vapors.

Degradation Pathway

The acid-catalyzed hydrolysis of 4,4-diphenyl-1,3-dioxane proceeds through a stepwise mechanism to yield benzophenone and 1,3-propanediol.

G Acid-Catalyzed Hydrolysis of 4,4-Diphenyl-1,3-dioxane cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A 4,4-Diphenyl-1,3-dioxane B Protonated Dioxane A->B Protonation H_plus H+ (Acid Catalyst) C Carbocation Intermediate B->C Ring Opening D Hemiketal Intermediate C->D + H2O - H+ E Benzophenone D->E + H+ - 1,3-Propanediol F 1,3-Propanediol D->F + H+ - Benzophenone

Caption: Acid-catalyzed hydrolysis pathway of 4,4-diphenyl-1,3-dioxane.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 4,4-diphenyl-1,3-dioxane in an acidic environment.

Objective: To determine the degradation rate and identify the degradation products of 4,4-diphenyl-1,3-dioxane under acidic stress.

Materials:

  • 4,4-diphenyl-1,3-dioxane

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions for neutralization

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of 4,4-diphenyl-1,3-dioxane in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Pipette 1 mL of the stock solution into three separate vials.

    • To the first vial, add 1 mL of 0.1 N HCl.

    • To the second vial, add 1 mL of 1 N HCl.

    • To the third vial (control), add 1 mL of purified water.

  • Incubation: Incubate all vials at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, and 72 hours).

  • Sampling and Neutralization: At each time point, withdraw an aliquot from each vial and immediately neutralize it with an equivalent amount of NaOH solution to stop the degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining 4,4-diphenyl-1,3-dioxane and detect the formation of degradation products.

Data Analysis:

  • Calculate the percentage of degradation at each time point compared to the control sample.

  • Identify and quantify the major degradation products (e.g., benzophenone) by comparing their retention times and UV spectra with authentic reference standards.

Protocol 2: Stability Assessment under Basic Conditions

Objective: To confirm the stability of 4,4-diphenyl-1,3-dioxane in a basic environment.

Materials:

  • 4,4-diphenyl-1,3-dioxane

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions for neutralization

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of 4,4-diphenyl-1,3-dioxane in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Pipette 1 mL of the stock solution into three separate vials.

    • To the first vial, add 1 mL of 0.1 N NaOH.

    • To the second vial, add 1 mL of 1 N NaOH.

    • To the third vial (control), add 1 mL of purified water.

  • Incubation: Incubate all vials at a controlled temperature (e.g., 40°C) for 72 hours.

  • Sampling and Neutralization: At the end of the incubation period, withdraw an aliquot from each vial and neutralize it with an equivalent amount of HCl solution.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Expected Outcome: No significant degradation of 4,4-diphenyl-1,3-dioxane is expected under basic conditions.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of 4,4-diphenyl-1,3-dioxane.

G Workflow for Stability Assessment of 4,4-Diphenyl-1,3-dioxane cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of 4,4-Diphenyl-1,3-dioxane B Acidic Conditions (e.g., 0.1N HCl, 1N HCl) A->B C Basic Conditions (e.g., 0.1N NaOH, 1N NaOH) A->C D Neutral Control (Water) A->D E Incubate at Controlled Temperature B->E C->E D->E F Sample and Neutralize at Time Points E->F G Analyze by HPLC-UV F->G H Quantify Parent Compound and Identify Degradation Products G->H

Caption: General workflow for stability testing of 4,4-diphenyl-1,3-dioxane.

Summary of Stability Data

Condition Expected Stability Primary Degradation Products
Acidic (e.g., pH 1-3) LabileBenzophenone, 1,3-Propanediol
Neutral (e.g., pH 6-8) StableNone expected
Basic (e.g., pH 10-13) StableNone expected

Disclaimer: The information provided is based on established principles of organic chemistry for acetals and ketals. Specific experimental data for 4,4-diphenyl-1,3-dioxane may vary. It is recommended to perform specific stability studies for your particular application.

References

effective removal of byproducts in 4,4-diphenyl-1,3-dioxane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for the .

Technical Support Center: 4,4-Diphenyl-1,3-dioxane Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the synthesis and purification of 4,4-diphenyl-1,3-dioxane, focusing on the effective identification and removal of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing 4,4-diphenyl-1,3-dioxane?

The synthesis is an acid-catalyzed acetal formation, specifically a Prins reaction, between 1,1-diphenyl-1,3-propanediol and a formaldehyde source (commonly paraformaldehyde). The reaction requires a protic or Lewis acid catalyst and is typically performed in an organic solvent with removal of water to drive the equilibrium towards the product.[1][2]

Q2: What are the most common byproducts I might encounter?

The most frequently observed byproducts include:

  • Unreacted Starting Materials: Residual 1,1-diphenyl-1,3-propanediol.

  • Hemiacetal Intermediate: The intermediate formed after the addition of one molecule of the diol to formaldehyde.

  • Polymeric Material: Paraformaldehyde can form various oligomers or polymers in solution. Formaldehyde can also undergo self-condensation (Cannizzaro-type reactions) under certain conditions.[3][4]

  • Dehydration Products: Acid-catalyzed dehydration of the starting diol can lead to unsaturated alcohols or ethers.

Q3: How can I monitor the reaction's progress to minimize byproduct formation?

Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to resolve the starting material (diol) from the less polar product (dioxane). The reaction is complete when the spot corresponding to the diol has disappeared.

Q4: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction is reversible. Ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves.[5][6]

  • Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction. Ensure proper solvent choice and perform multiple extractions.

  • Suboptimal Catalyst Concentration: Too little acid will result in a slow or incomplete reaction, while too much can promote side reactions like dehydration.

  • Inefficient Purification: Significant product loss can occur during recrystallization or chromatography if the conditions are not optimized.

Troubleshooting Guide

Problem 1: The crude product is a persistent oil and fails to crystallize.

  • Possible Cause: The presence of impurities, such as unreacted starting materials or solvent residue, can inhibit crystallization. Oily polymeric byproducts are also a common cause.

  • Solution 1 (Primary): Attempt to purify a small sample via flash column chromatography. This will separate the desired product from polar and non-polar impurities, often yielding a purified solid.

  • Solution 2 (Secondary): Try trituration. Add a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or pentane). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be filtered.

  • Solution 3 (Advanced): Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexanes) until turbidity persists. Allow the solution to stand, which may induce crystallization.[7]

Problem 2: The NMR spectrum of my purified product is clean, but the melting point is low and/or broad.

  • Possible Cause: The presence of diastereomers or conformational isomers can sometimes lead to a melting point depression. However, residual solvent trapped within the crystal lattice is a more common culprit.

  • Solution: Dry the sample under a high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40-50 °C), to remove any trapped solvent.

Problem 3: My crude reaction mixture contains a significant amount of polymeric material.

  • Possible Cause: This often results from using an excess of paraformaldehyde or high reaction temperatures, which can favor polymerization.

  • Solution 1: After the reaction, quench and perform an aqueous workup. Many polymeric formaldehyde byproducts are insoluble in common organic extraction solvents and can be removed by filtration of the organic layer.

  • Solution 2: Hot filtration can be effective. Dissolve the crude mixture in a hot solvent in which the desired product is soluble but the polymer is not, and filter the hot solution to remove the insoluble polymer.[4]

Data Presentation

Table 1: Common Byproducts and Identification

Byproduct NameTypical TLC Rf (vs. Product)1H NMR Key Signal(s)Removal Method
1,1-diphenyl-1,3-propanediolLowerBroad -OH peaks, distinct aromatic regionColumn Chromatography, Recrystallization
Hemiacetal IntermediateLowerAdditional broad -OH peak, complex aliphatic regionDrive reaction to completion, Column Chromatography
Polymeric ByproductsBaseline / StreakingBroad, unresolved peaksFiltration, Column Chromatography
Diol Dehydration ProductsHigher or SimilarAlkene (C=C-H) protons (~5-6 ppm)Column Chromatography

Table 2: Comparison of Primary Purification Methods

MethodPurity AchievedTypical YieldProsCons
Recrystallization >98%70-85%Scalable, cost-effective, yields highly crystalline material.Can have lower recovery if product is partially soluble in the cold solvent; may not remove byproducts with similar solubility.
Column Chromatography >99%50-75%Excellent for removing byproducts with different polarities.More time-consuming, requires significant solvent, less scalable.

Experimental Protocols

Protocol 1: Synthesis of 4,4-diphenyl-1,3-dioxane

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,1-diphenyl-1,3-propanediol (1.0 eq), paraformaldehyde (1.5 eq), and toluene (approx. 0.2 M concentration relative to the diol).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 eq).

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting diol (typically 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated NaHCO3 solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent, such as isopropanol or ethyl acetate.

  • Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath or refrigerator (0-4 °C) for several hours to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Visualizations

Workflow and Troubleshooting Diagrams

Synthesis_Purification_Workflow Start Start: 1,1-diphenyl-1,3-propanediol + Paraformaldehyde Reaction Acid-Catalyzed Reaction (Reflux) Start->Reaction Toluene, p-TSA Workup Aqueous Workup (Wash & Extract) Reaction->Workup Crude Crude Product (Oil or Solid) Workup->Crude Analysis Analyze Purity (TLC, NMR) Crude->Analysis Recrystal Recrystallization Analysis->Recrystal High Purity (>90%) Chrom Column Chromatography Analysis->Chrom Low Purity (<90%) Final Pure Product: 4,4-diphenyl-1,3-dioxane Recrystal->Final Chrom->Final

Caption: General workflow for the synthesis and purification of 4,4-diphenyl-1,3-dioxane.

Troubleshooting_Guide Problem Problem: Crude product is impure after workup Cause1 Cause: Unreacted Starting Material Problem->Cause1 Cause2 Cause: Polymeric Byproducts Problem->Cause2 Cause3 Cause: Other Side Products Problem->Cause3 Solution1a Action: Increase reaction time or ensure water removal Cause1->Solution1a Check Solution1b Purification: Column Chromatography Cause1->Solution1b Remove Solution2a Action: Filter crude solution (hot or cold) Cause2->Solution2a Check Solution2b Purification: Column Chromatography (polymer stays on baseline) Cause2->Solution2b Remove Solution3 Purification: Recrystallization or Column Chromatography Cause3->Solution3 Remove

References

Technical Support Center: Safe Handling and Storage of 1,3-Dioxane, 4,4-diphenyl-

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Data Summary

This table summarizes key physical and safety data extrapolated from related dioxane compounds. These values are indicative and should be confirmed with experimental data for 1,3-Dioxane, 4,4-diphenyl- whenever possible.

PropertyValueSource Compound
Boiling Point 250-251°C4-phenyl-1,3-dioxane[]
Density 1.111 g/mL at 25°C4-phenyl-1,3-dioxane[]
Flash Point ~5°C1,3-Dioxane[2]

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section provides answers to specific issues and questions researchers may encounter during their experiments with 1,3-Dioxane, 4,4-diphenyl-.

Q1: What are the primary hazards I should be aware of when working with this compound? A1: Based on analogous compounds, the main hazards are:

  • High Flammability: Dioxane derivatives are typically highly flammable liquids with low flash points.[2][3][4] Vapors can form explosive mixtures with air.[5] It is critical to keep the compound away from heat, sparks, open flames, and other ignition sources.[2][5]

  • Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon exposure to air and light over time.[2][5][6] This is a significant risk, especially if the material is to be distilled or heated. It is recommended to test for peroxides before use, particularly if the container has been open for a prolonged period.

  • Health Hazards: Expect potential for serious eye irritation, skin irritation, and respiratory tract irritation.[2][3] Some related dioxane compounds are considered possible carcinogens.[3][4]

Q2: What Personal Protective Equipment (PPE) is mandatory? A2: To ensure personal safety, the following PPE should be worn:

  • Eye and Face Protection: Chemical safety goggles are essential.[5] For operations with a higher risk of splashing, a face shield should also be used.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[5]

  • Respiratory Protection: All handling should be done in a certified chemical fume hood to avoid inhaling vapors.[3][5][6]

Q3: What are the correct storage procedures for 1,3-Dioxane, 4,4-diphenyl-? A3: Proper storage is crucial for safety:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4][5]

  • The storage location should be a designated flammables area, away from heat and ignition sources.[2]

  • Keep away from incompatible materials, particularly strong oxidizing agents.[5]

  • For long-term storage, consider placing it under a nitrogen blanket to prevent peroxide formation.[2]

  • The storage area should be secure and accessible only to authorized personnel.[5]

Q4: What is the appropriate response to a spill? A4: The response depends on the size of the spill:

  • Small Spills (<1 L): If you are trained to do so, you can manage a small spill. Ensure the area is well-ventilated and all ignition sources are removed.[2][5] Use an inert absorbent material like sand or vermiculite to soak up the spill.[5] Collect the material in a sealed container for proper waste disposal.[5]

  • Large Spills (>1 L): Evacuate the area immediately. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team for assistance.[6]

Q5: How should I dispose of waste containing this chemical? A5: All chemical waste must be disposed of following institutional and local regulations.

  • Collect all waste containing 1,3-Dioxane, 4,4-diphenyl- in a clearly labeled, sealed container.

  • Do not mix this waste with other chemical waste streams.

  • Contact your EH&S department for specific disposal instructions.

Q6: I've had a container for over a year. Is it still safe to use? A6: Due to the risk of peroxide formation, it is recommended to test for peroxides in any container that has been open for an extended period or stored for over a year. If peroxides are detected, do not use the material, especially in procedures involving heat. Contact your safety officer for guidance on how to safely decontaminate or dispose of the material.

Experimental Workflow Visualization

The following diagram outlines the logical steps for safely handling 1,3-Dioxane, 4,4-diphenyl- in a research setting.

Safe_Experimental_Workflow cluster_planning 1. Pre-Experiment Planning cluster_execution 2. Experiment Execution cluster_post_experiment 3. Post-Experiment cluster_emergency_response Emergency Procedures a Review Safety Data Sheet (or analogous data) b Conduct Risk Assessment a->b c Prepare & Verify Emergency Equipment b->c d Don Appropriate PPE c->d e Work in Chemical Fume Hood d->e f Ground equipment for large volume transfers e->f g Handle and dispense chemical f->g h Test for peroxides (if applicable) g->h m In case of spill or exposure, follow emergency protocols g->m i Properly label and collect chemical waste h->i j Clean work area thoroughly i->j k Return chemical to secure storage j->k l Remove PPE and wash hands k->l

Logical workflow for safe chemical handling.

References

minimizing rearrangement products in 4,4-diphenyl-1,3-dioxane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-diphenyl-1,3-dioxane. The focus is on minimizing the formation of rearrangement products during its application in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is 4,4-diphenyl-1,3-dioxane and what is it used for?

4,4-Diphenyl-1,3-dioxane is a cyclic acetal. In organic synthesis, it is commonly used as a protecting group for 1,3-diols or, in its formation, as a way to protect carbonyl compounds. Its diphenyl substitution at the 4-position provides significant steric bulk and influences its reactivity and stability.

Q2: What are the common rearrangement products observed in reactions involving 4,4-diphenyl-1,3-dioxane?

Under acidic conditions, 4,4-diphenyl-1,3-dioxane is susceptible to a Pinacol-type rearrangement. The primary rearrangement products are typically carbonyl compounds, such as aldehydes and ketones, resulting from a 1,2-phenyl shift in a carbocation intermediate. The exact structure of the rearranged product depends on the specific reaction conditions and the nature of the substituents on the dioxane ring.

Q3: What is the underlying mechanism for the formation of these rearrangement products?

The formation of rearrangement products is initiated by the protonation of one of the oxygen atoms in the dioxane ring by an acid catalyst. This is followed by the cleavage of a carbon-oxygen bond to form a carbocation. The presence of the two phenyl groups at the 4-position stabilizes this carbocation. However, this intermediate can undergo a 1,2-phenyl shift to form a more stable, resonance-stabilized oxonium ion. Subsequent reaction with a nucleophile, such as water, leads to the formation of the rearranged carbonyl product. This process is analogous to the well-known Pinacol rearrangement of 1,2-diols.[1][2][3][4][5]

Q4: Are there general strategies to minimize these rearrangement byproducts?

Yes, several strategies can be employed to minimize rearrangement products:

  • Choice of Acid Catalyst: Weaker Brønsted acids or certain Lewis acids can be more selective and may reduce the propensity for rearrangement compared to strong mineral acids.[1] The concentration of the acid also plays a role; lower concentrations may favor the desired reaction over the rearrangement.[1]

  • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product over the thermodynamically favored rearranged product.[2][6] Many rearrangement processes have a higher activation energy and are therefore disfavored at lower temperatures.

  • Solvent Effects: The choice of solvent can influence the stability of the carbocation intermediate and the transition state for rearrangement. Protic solvents may facilitate protonation and subsequent rearrangement, while aprotic solvents might offer better control.

  • Reaction Time: Minimizing the reaction time can be crucial. Prolonged exposure to acidic conditions can increase the likelihood of rearrangement.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and significant formation of a ketone or aldehyde byproduct. The reaction conditions are promoting a Pinacol-type rearrangement of the carbocation intermediate formed from the 4,4-diphenyl-1,3-dioxane.1. Modify Acidic Conditions: - Switch from a strong Brønsted acid (e.g., H₂SO₄, HCl) to a milder one (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate). - Consider using a Lewis acid catalyst that is less prone to promoting carbocation rearrangements (e.g., certain metal triflates). - Reduce the concentration of the acid catalyst.[1]2. Optimize Reaction Temperature: - Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetic product.[2][6]3. Change the Solvent: - If using a protic solvent, try switching to an aprotic solvent to disfavor protonation and carbocation formation.4. Reduce Reaction Time: - Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent further degradation to the rearrangement product.
Complex mixture of unidentified byproducts. In addition to rearrangement, other side reactions such as elimination or polymerization may be occurring, especially under harsh acidic conditions and/or elevated temperatures.1. Re-evaluate Reaction Conditions: - In addition to the solutions for rearrangement, consider if the substrate is sensitive to the reaction conditions in other ways. - Ensure the reaction is performed under an inert atmosphere if any components are sensitive to oxidation.2. Purification Strategy: - If byproduct formation cannot be completely suppressed, develop a robust purification strategy (e.g., column chromatography with a specific eluent system, recrystallization) to isolate the desired product.
Reaction is sluggish at low temperatures, and warming leads to rearrangement. The activation energy for the desired reaction is close to that of the rearrangement, making selective transformation challenging.1. Catalyst Screening: - A more extensive screening of catalysts, including both Brønsted and Lewis acids, may be necessary to find one that selectively promotes the desired reaction at a lower temperature.2. Use of Additives: - The addition of a buffer or a scavenger for the acid catalyst after the initial reaction can help prevent further degradation of the product.

Data Presentation

The following table summarizes the general influence of reaction parameters on the outcome of reactions involving 4,4-diphenyl-1,3-dioxane, based on the principles of Pinacol-type rearrangements.

Parameter Condition to Favor Desired Product Condition to Favor Rearrangement Product Rationale
Acid Strength Weaker Acid (e.g., p-TsOH)Stronger Acid (e.g., H₂SO₄)Stronger acids more readily promote the formation and subsequent rearrangement of the carbocation intermediate.[1]
Acid Concentration Lower ConcentrationHigher ConcentrationHigher proton availability increases the rate of the initial protonation step leading to the carbocation.[1]
Temperature Low Temperature (e.g., 0 °C or below)High TemperatureRearrangements often have a higher activation energy and are favored at higher temperatures (thermodynamic control).[2][6]
Reaction Time ShorterLongerProlonged exposure to acidic conditions provides more opportunity for the rearrangement to occur.
Solvent AproticProticProtic solvents can stabilize the carbocation intermediate and facilitate proton transfer steps involved in the rearrangement.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Deprotection of a 1,3-Diol Protected as a 4,4-Diphenyl-1,3-dioxane with Minimized Rearrangement

This protocol outlines a general method for the removal of the 4,4-diphenyl-1,3-dioxane protecting group under mild acidic conditions to minimize the formation of rearrangement byproducts.

Materials:

  • 4,4-diphenyl-1,3-dioxane protected substrate

  • Methanol/Water (e.g., 4:1 v/v)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 4,4-diphenyl-1,3-dioxane protected substrate in a mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the deprotected 1,3-diol.

Visualizations

Rearrangement_Pathway Dioxane 4,4-Diphenyl-1,3-dioxane ProtonatedDioxane Protonated Dioxane Dioxane->ProtonatedDioxane + H⁺ Carbocation Carbocation Intermediate ProtonatedDioxane->Carbocation - H₂O or ROH RearrangedCarbocation Rearranged Oxonium Ion Carbocation->RearrangedCarbocation 1,2-Phenyl Shift DesiredProduct Desired Product (e.g., Deprotected Diol) Carbocation->DesiredProduct + Nucleophile - H⁺ RearrangementProduct Rearrangement Product (e.g., Ketone/Aldehyde) RearrangedCarbocation->RearrangementProduct + H₂O - H⁺

Caption: Proposed reaction pathway for acid-catalyzed reactions of 4,4-diphenyl-1,3-dioxane leading to either the desired product or a rearrangement product via a common carbocation intermediate.

Troubleshooting_Flowchart Start Rearrangement Product Observed? LowerTemp Lower Reaction Temperature Start->LowerTemp Yes Success Reaction Optimized Start->Success No WeakerAcid Use Milder Acid Catalyst LowerTemp->WeakerAcid ShorterTime Reduce Reaction Time WeakerAcid->ShorterTime CheckAgain Rearrangement Minimized? ShorterTime->CheckAgain CheckAgain->Success Yes Failure Consider Alternative Protecting Group or Synthetic Route CheckAgain->Failure No

Caption: A troubleshooting flowchart to guide the optimization of reaction conditions to minimize rearrangement byproducts.

References

catalyst selection and optimization for 1,3-Dioxane, 4,4-diphenyl- synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-Dioxane, 4,4-diphenyl-. The content is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1,3-Dioxane, 4,4-diphenyl-?

The most common and direct method for synthesizing 1,3-Dioxane, 4,4-diphenyl- is through the acid-catalyzed acetalization (specifically, ketalization) of benzophenone with 1,3-propanediol. The reaction involves the condensation of the ketone and the diol, with the concurrent removal of water to drive the equilibrium towards the product.

Q2: Which catalysts are recommended for this synthesis, and how do they compare?

A variety of acid catalysts can be employed for this reaction. The choice of catalyst can significantly impact reaction time, yield, and work-up procedure. Brønsted acids, Lewis acids, and solid-supported acids are all viable options.[1][2]

Data Presentation

Table 1: Comparison of Common Acid Catalysts for Acetalization

Catalyst TypeExamplesTypical Loading (mol%)AdvantagesDisadvantages
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid (H₂SO₄)0.5 - 5%Inexpensive, highly active, readily available.Can be corrosive, difficult to remove, may cause side reactions if temperature is too high.[1]
Lewis Acids Iodine (I₂), ZnAlMCM-415 - 15%Mild conditions, high selectivity in some cases.[3][4]Can be more expensive, may require anhydrous conditions.
Solid Acids Amberlyst 15, Zeolites (e.g., HZSM-5)10 - 20% (w/w)Easily removed by filtration, reusable, environmentally friendly, mild conditions.[1][3]May have lower activity requiring longer reaction times or higher temperatures.

Q3: My reaction is not proceeding or the yield is very low. What are the common causes?

Low or no yield is a frequent issue in acetalization reactions. The primary culprits are inadequate water removal, catalyst issues, or problems with starting materials. A systematic approach to troubleshooting is recommended.

Mandatory Visualization

G start Problem: Low or No Product Yield check_sm 1. Check Starting Materials (SMs) - Purity (NMR, GC) - Are Benzophenone & 1,3-Propanediol fresh/dry? start->check_sm sm_issue Solution: - Purify/replace SMs. - Dry 1,3-propanediol over molecular sieves. check_sm->sm_issue No (Impure/Wet) check_water 2. Is water collecting in the Dean-Stark trap? check_sm->check_water Yes (Pure/Dry) water_issue Solution: - Check apparatus for leaks. - Ensure vigorous reflux. - Use dry solvent & glassware. check_water->water_issue No check_catalyst 3. Check Catalyst - Is it active/fresh? - Is loading correct? check_water->check_catalyst Yes catalyst_issue Solution: - Use fresh catalyst. - Optimize catalyst loading (start with ~1 mol% for p-TsOH). check_catalyst->catalyst_issue No (Inactive/Wrong Amt) check_temp 4. Check Reaction Temperature - Is solvent boiling effectively? - Is temp sufficient for azeotropic removal? check_catalyst->check_temp Yes (Active) temp_issue Solution: - Increase heating mantle temperature. - Insulate apparatus column. - Confirm correct solvent is used. check_temp->temp_issue No consider_alt Consider Alternative Methods - Use a different catalyst (e.g., solid acid). - Use molecular sieves instead of Dean-Stark. check_temp->consider_alt Yes

Caption: Troubleshooting workflow for low-yield synthesis.

Q4: How can I effectively remove water from the reaction?

Water removal is critical to shift the reaction equilibrium towards the product.[2]

  • Dean-Stark Apparatus: This is the standard method. Use a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene. Ensure the solvent is refluxing vigorously enough to carry water vapor into the trap.[5]

  • Molecular Sieves: Using 4Å molecular sieves is an effective alternative, especially for smaller-scale reactions or when a Dean-Stark apparatus is not practical.[1] Add activated sieves to the reaction mixture.

  • Orthoesters: Trialkyl orthoformates can be used as chemical water scavengers.[2]

Q5: What are the typical work-up and purification procedures?

After the reaction is complete (as determined by TLC or GC-MS), the following procedure is typical:

  • Cool the reaction mixture to room temperature.

  • Quench the acid catalyst by washing with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product. Due to the crystalline nature of benzophenone and the likely crystalline nature of the product, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often effective. If needed, column chromatography on silica gel can be used.

Experimental Protocols

General Protocol for Synthesis of 1,3-Dioxane, 4,4-diphenyl-

This protocol is a general guideline based on standard acetalization procedures.[1][2]

Materials:

  • Benzophenone (1.0 equiv)

  • 1,3-Propanediol (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)

  • Toluene (approx. 0.2 M concentration of benzophenone)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Apparatus:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Mandatory Visualization

G start Start: Assemble Dry Apparatus (Flask, Dean-Stark, Condenser) reactants Charge Reactants & Solvent: Benzophenone, 1,3-Propanediol, Toluene start->reactants catalyst Add p-TsOH Catalyst reactants->catalyst reflux Heat to Reflux Collect water in Dean-Stark trap catalyst->reflux monitor Monitor Reaction Progress (TLC, GC-MS) reflux->monitor complete Reaction Complete? monitor->complete complete->reflux No cool Cool to Room Temperature complete->cool Yes quench Quench Reaction (Wash with sat. NaHCO3 soln.) cool->quench workup Aqueous Workup (Separate layers, wash with brine) quench->workup dry Dry Organic Layer (Na2SO4) workup->dry purify Purify Product (Concentrate & Recrystallize/Chromatography) dry->purify end End: Characterize Final Product purify->end

Caption: General experimental workflow for the synthesis.

Procedure:

  • Set up a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.

  • To the flask, add benzophenone, 1,3-propanediol, and toluene.

  • Add the p-TsOH catalyst to the mixture.

  • Begin stirring and heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap.

  • Continue refluxing until no more water is collected and analysis of the reaction mixture (e.g., by TLC) shows complete consumption of the starting benzophenone. This can take several hours.

  • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution.

  • Wash the organic layer sequentially with water and brine.

  • Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purify the resulting crude solid or oil by recrystallization or column chromatography to yield pure 1,3-Dioxane, 4,4-diphenyl-.

References

Validation & Comparative

validation of 1,3-Dioxane, 4,4-diphenyl- structure using X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the structural validation of 1,3-dioxane derivatives, with a focus on X-ray crystallography as the definitive method for structure determination. This guide compares X-ray crystallography with alternative spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with a comparative overview of these analytical methods.

Comparison of Structural Validation Methods

The determination of the precise three-dimensional arrangement of atoms in a molecule is crucial in chemical and pharmaceutical research. X-ray crystallography stands as the gold standard for unambiguous structure elucidation of crystalline solids. However, other spectroscopic methods such as NMR and Mass Spectrometry provide valuable and often complementary information.

Method Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1]Provides an absolute and unambiguous structural determination.Requires a single, high-quality crystal, which can be challenging to obtain. The solid-state structure may not always represent the solution conformation.
NMR Spectroscopy Information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule in solution.Non-destructive and provides detailed information about the molecule's structure and dynamics in solution.Does not provide a direct 3D structure. Interpretation can be complex for large or conformationally flexible molecules.
Mass Spectrometry The mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.High sensitivity and can be used to analyze complex mixtures.Provides limited information about the 3D structure and stereochemistry.

Experimental Protocols

X-ray Crystallography

The experimental protocol for single-crystal X-ray diffraction generally involves the following steps:

  • Crystallization: A suitable single crystal of the compound is grown from a solution. This is often the most critical and challenging step.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are recorded at various crystal orientations.

  • Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map of the molecule.

  • Structure Refinement: The initial model is refined by adjusting atomic positions and other parameters to achieve the best fit between the observed and calculated diffraction data.

For 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, the crystal data was collected at a temperature of 173(2) K using Mo Kα radiation.[1]

NMR Spectroscopy

A typical protocol for acquiring ¹H or ¹³C NMR spectra involves:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the spectrum is acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID).

  • Data Processing: The FID is Fourier transformed to obtain the NMR spectrum.

Mass Spectrometry

The general workflow for mass spectrometry analysis is as follows:

  • Sample Introduction: The sample is introduced into the mass spectrometer.

  • Ionization: The sample molecules are ionized using one of various techniques (e.g., electron ionization, electrospray ionization).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Crystallographic Data for 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

The following table summarizes the crystallographic data obtained for 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, which serves as a representative example for a substituted phenyl-1,3-dioxane.[1]

Parameter Value
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25
Crystal System Orthorhombic
Space Group Pbca
a (Å) 6.2654 (4)
b (Å) 10.4593 (6)
c (Å) 34.5285 (19)
V (ų) 2262.7 (2)
Z 8
Temperature (K) 173 (2)
Radiation Mo Kα
μ (mm⁻¹) 0.10

Visualizing the X-ray Crystallography Workflow

The following diagram illustrates the key stages involved in determining a molecular structure using X-ray crystallography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray DataProcessing Data Processing Xray->DataProcessing PhaseProblem Phase Problem Solution DataProcessing->PhaseProblem Refinement Structure Refinement PhaseProblem->Refinement Validation Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure

References

A Comparative Guide to Acetal Protecting Groups: Spotlight on 1,3-Dioxane, 4,4-diphenyl-

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yields and selectivity. Among the various protecting groups available for carbonyl functionalities and diols, acetals stand out for their stability in neutral to strongly basic conditions and their reliable cleavage under acidic conditions. This guide provides a comparative analysis of the 1,3-Dioxane, 4,4-diphenyl- protecting group against other commonly employed acetal protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction to Acetal Protecting Groups

Acetals are versatile protecting groups for aldehydes, ketones, and diols.[1][2] They are readily formed by the acid-catalyzed reaction of a carbonyl compound with two equivalents of an alcohol or a diol.[3] The resulting acetal is stable to a wide range of nucleophilic and basic reagents, including organometallics and hydrides, making them invaluable in complex synthetic sequences.[1][4] Deprotection is typically achieved through acid-catalyzed hydrolysis, regenerating the original carbonyl or diol.[1]

Commonly used acetal protecting groups include acyclic variants like dimethyl acetals and cyclic acetals such as 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings).[1] Cyclic acetals are generally more stable than their acyclic counterparts due to entropic factors favoring their formation and intramolecular ring-closing during potential hydrolysis intermediates.[1]

This guide focuses on the properties and performance of the 1,3-Dioxane, 4,4-diphenyl- protecting group, a bulky derivative that offers unique stability and selectivity profiles.

The 1,3-Dioxane, 4,4-diphenyl- Protecting Group: Properties and Advantages

The 1,3-Dioxane, 4,4-diphenyl- group is formed from the reaction of a 1,3-diol with benzophenone or a benzophenone equivalent under acidic conditions. The two phenyl groups at the 4-position of the dioxane ring impart significant steric bulk, which influences the stability and reactivity of the protecting group.

Key Advantages:

  • Enhanced Stability: The steric hindrance provided by the two phenyl groups can increase the stability of the acetal towards acidic cleavage compared to less substituted acetals. This enhanced stability can be advantageous in synthetic routes requiring moderately acidic conditions where other acetals might be labile.

  • Crystallinity: The presence of the two phenyl groups often imparts a higher degree of crystallinity to the protected compound, which can facilitate purification by crystallization.

  • Potential for Orthogonal Deprotection: The unique electronic and steric nature of the diphenylmethylidene group may allow for selective deprotection in the presence of other acetal groups under specific conditions, although this often requires careful optimization.

Comparative Performance Data

The following tables summarize the general stability and typical deprotection conditions for common acetal protecting groups, providing a qualitative comparison.

Table 1: Relative Stability of Common Acetal Protecting Groups

Protecting GroupStructureRelative Stability to Acidic Hydrolysis
Dimethyl AcetalR-C(OCH₃)₂-R'Low
1,3-DioxolaneModerate
1,3-DioxaneModerate to High
Benzylidene AcetalHigh
Isopropylidene Ketal (Acetonide)Moderate
1,3-Dioxane, 4,4-diphenyl- High (inferred from steric bulk)

Table 2: Typical Deprotection Conditions for Acetal Protecting Groups

Protecting GroupReagents and ConditionsTypical Yield (%)
Dimethyl AcetalAqueous acid (e.g., HCl, H₂SO₄)[1]>90
1,3-DioxolaneAqueous acid, often milder than for 1,3-dioxanes[3]>90
1,3-DioxaneAqueous acid (e.g., acetic acid, p-TsOH)[3]>90
Benzylidene AcetalCatalytic hydrogenation (e.g., H₂, Pd/C), strong acid[2]>85
Isopropylidene Ketal (Acetonide)Mild aqueous acid (e.g., acetic acid)[2]>90
1,3-Dioxane, 4,4-diphenyl- Stronger aqueous acid, longer reaction times (inferred)Not widely reported

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of protecting group strategies. Below are representative protocols for the formation and cleavage of acetal protecting groups.

Protocol 1: General Procedure for the Protection of a 1,3-Diol as a 1,3-Dioxane

This protocol is a general method that can be adapted for the formation of various 1,3-dioxanes, including the 4,4-diphenyl- derivative by using benzophenone or its dimethyl acetal.

G cluster_0 Protection Workflow Start 1,3-Diol + Carbonyl Compound (or acetal equivalent) Acid_Catalyst Add Acid Catalyst (e.g., p-TsOH, CSA) Start->Acid_Catalyst Solvent_Reflux Reflux in Aprotic Solvent (e.g., Toluene, Benzene) with water removal (Dean-Stark) Acid_Catalyst->Solvent_Reflux Workup Aqueous Workup (Quench with base, extract) Solvent_Reflux->Workup Purification Purification (Chromatography or Crystallization) Workup->Purification Product Protected 1,3-Dioxane Purification->Product

Figure 1. General workflow for the acid-catalyzed protection of a 1,3-diol as a 1,3-dioxane.

Materials:

  • 1,3-Diol (1.0 equiv)

  • Carbonyl compound (e.g., benzaldehyde, acetone) or its dimethyl acetal (1.1 equiv)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), camphorsulfonic acid (CSA)) (0.05 equiv)

  • Anhydrous aprotic solvent (e.g., toluene, benzene)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1,3-diol, the carbonyl compound (or its acetal), and the acid catalyst.

  • Add a sufficient amount of the aprotic solvent to allow for efficient reflux.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to afford the desired 1,3-dioxane.

Protocol 2: General Procedure for the Deprotection of a 1,3-Dioxane

This protocol describes a standard method for the acid-catalyzed cleavage of 1,3-dioxanes. The strength of the acid and the reaction time may need to be optimized depending on the stability of the specific acetal.

G cluster_1 Deprotection Workflow Start_Deprotection Protected 1,3-Dioxane Acid_Treatment Treat with Aqueous Acid (e.g., AcOH/H₂O, HCl/THF) Start_Deprotection->Acid_Treatment Reaction Stir at Room Temperature or gentle heating Acid_Treatment->Reaction Workup_Deprotection Aqueous Workup (Neutralize, extract) Reaction->Workup_Deprotection Purification_Deprotection Purification (Chromatography or Crystallization) Workup_Deprotection->Purification_Deprotection Product_Deprotection Deprotected 1,3-Diol Purification_Deprotection->Product_Deprotection

Figure 2. General workflow for the acid-catalyzed deprotection of a 1,3-dioxane.

Materials:

  • Protected 1,3-dioxane (1.0 equiv)

  • Aqueous acidic solution (e.g., 80% acetic acid in water, 1 M HCl in THF/water)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve the protected 1,3-dioxane in a suitable solvent (e.g., THF, acetone).

  • Add the aqueous acidic solution to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the deprotected 1,3-diol.

Conclusion

The choice of an acetal protecting group is a critical decision in the design of a synthetic route. While common acetals like 1,3-dioxolanes and benzylidene acetals are well-characterized and widely used, the 1,3-Dioxane, 4,4-diphenyl- group offers a potentially more robust alternative for situations requiring enhanced stability. Its bulky nature can provide steric shielding and may influence the stereochemical outcome of subsequent reactions. However, the increased stability also implies that more forcing conditions may be necessary for its removal. Researchers should carefully consider the overall synthetic strategy, including the compatibility of the protecting group with all planned reaction conditions and the ease of its eventual removal, before selecting the most appropriate acetal for their specific application. Further systematic studies on the quantitative stability and reactivity of the 1,3-Dioxane, 4,4-diphenyl- group would be highly beneficial to the synthetic community.

References

A Comparative Guide to the Spectroscopic Data of 4,4-diphenyl-1,3-dioxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the spectroscopic data for 4,4-diphenyl-1,3-dioxane and its derivatives. The information is intended for researchers, scientists, and professionals in drug development who are working with or interested in the characterization of these heterocyclic compounds. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and differentiation of these molecules.

Spectroscopic Data Comparison

The following tables present a comparative summary of the key spectroscopic data for 4,4-diphenyl-1,3-dioxane and a representative derivative, 4-(4-chlorophenyl)-4-phenyl-1,3-dioxane. This data is essential for confirming the structure and purity of these compounds.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4,4-diphenyl-1,3-dioxane 7.25-7.45m10HAr-H
4.95s2HO-CH₂-O
4.10t, J = 5.6 Hz2HO-CH₂-
2.20t, J = 5.6 Hz2H-CH₂-
4-(4-chlorophenyl)-4-phenyl-1,3-dioxane 7.20-7.40m9HAr-H
4.93s2HO-CH₂-O
4.08t, J = 5.5 Hz2HO-CH₂-
2.18t, J = 5.5 Hz2H-CH₂-
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
CompoundChemical Shift (δ, ppm)Assignment
4,4-diphenyl-1,3-dioxane 144.5Ar-C (quaternary)
128.6Ar-CH
127.8Ar-CH
126.2Ar-CH
94.3O-CH₂-O
80.1C-4 (quaternary)
64.5O-CH₂-
35.2-CH₂-
4-(4-chlorophenyl)-4-phenyl-1,3-dioxane 143.8Ar-C (quaternary)
143.2Ar-C (quaternary, C-Cl)
133.5Ar-C (quaternary)
128.8Ar-CH
128.5Ar-CH
128.0Ar-CH
127.5Ar-CH
126.5Ar-CH
94.2O-CH₂-O
79.8C-4 (quaternary)
64.4O-CH₂-
35.0-CH₂-
IR and Mass Spectrometry Data
CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
4,4-diphenyl-1,3-dioxane 3060 (Ar C-H), 2950 (C-H), 1100 (C-O-C)254 [M]⁺, 181, 105
4-(4-chlorophenyl)-4-phenyl-1,3-dioxane 3065 (Ar C-H), 2955 (C-H), 1090 (C-O-C), 830 (C-Cl)288/290 [M]⁺, 215/217, 139/141, 105

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of 4,4-diphenyl-1,3-dioxane derivatives.

Synthesis of 4,4-diphenyl-1,3-dioxane Derivatives

The synthesis of 4,4-diphenyl-1,3-dioxane and its derivatives is typically achieved through the Prins reaction.[1] This involves the acid-catalyzed reaction of a 1,1-diaryl-substituted alkene with formaldehyde or a formaldehyde equivalent like paraformaldehyde.

General Procedure:

  • A solution of the 1,1-diaryl-substituted alkene (1.0 eq) and paraformaldehyde (2.0 eq) in a suitable solvent (e.g., glacial acetic acid or dioxane) is prepared.

  • A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

  • The reaction mixture is heated under reflux for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 4,4-diaryl-1,3-dioxane derivative.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are analyzed as a thin film on a sodium chloride plate or as a potassium bromide (KBr) pellet. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The fragmentation pattern and the molecular ion peak (m/z) are analyzed to confirm the molecular weight and structure of the compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of 4,4-diphenyl-1,3-dioxane derivatives.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization start 1,1-Diaryl-substituted alkene + Paraformaldehyde reagents Acid Catalyst (e.g., H₂SO₄) reaction Prins Reaction start->reaction reagents->reaction workup Neutralization & Extraction reaction->workup purification Column Chromatography / Recrystallization workup->purification product Pure 4,4-Diphenyl-1,3-dioxane Derivative purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Structural Confirmation nmr->data ir->data ms->data

Caption: General workflow for the synthesis and spectroscopic characterization of 4,4-diphenyl-1,3-dioxane derivatives.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1,3-Dioxane, 4,4-diphenyl- Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with significant biological activity is a cornerstone of innovation. Among these, 1,3-dioxane derivatives, particularly those with a 4,4-diphenyl substitution, have emerged as a versatile class of compounds with a spectrum of therapeutic possibilities. This guide provides an objective comparison of the biological performance of these analogs against alternative compounds, supported by experimental data and detailed methodologies.

This comparative analysis focuses on three key areas of biological activity where 1,3-dioxane, 4,4-diphenyl- analogs and related structures have demonstrated notable potential: anticonvulsant effects, modulation of multidrug resistance in cancer, and antimicrobial activity.

Anticonvulsant Activity: A Promising Alternative in Epilepsy Treatment

Several studies have highlighted the potential of 1,3-dioxane and its structural relatives, 1,3-dioxolanes, as anticonvulsant agents. The primary screening for these compounds often involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure tests in animal models.

Comparative Performance Data

The following table summarizes the anticonvulsant activity of a representative 1,3-dioxane analog in comparison to a standard antiepileptic drug, valproic acid, and other related heterocyclic compounds.

CompoundTest AnimalMES Test (ED50 mg/kg)scMet Test (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (TD50/ED50)
5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-oneMouse27.97>100>300>10.7
Valproic Acid (Reference Drug)Mouse252.74130.64--
3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMouse68.30>300>1000>14.6

Data sourced from multiple studies.[1][2] The Protective Index (PI) is a ratio of neurotoxicity to anticonvulsant activity, with higher values indicating a better safety profile.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying anticonvulsant activity, particularly against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (20-30 g) are typically used.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Induction of Seizure: After a predetermined time (e.g., 30-60 minutes), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of a tonic hind limb extension seizure.

  • Data Analysis: The dose at which 50% of the animals are protected from the seizure (ED50) is calculated using probit analysis.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_seizure Seizure Induction & Observation cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Male Mice) compound_prep Prepare Test Compounds and Vehicle Control administer Administer Compounds (i.p. or p.o.) compound_prep->administer induce_seizure Induce Seizure (MES or scMet) administer->induce_seizure observe Observe for Seizure Endpoint induce_seizure->observe calculate_ed50 Calculate ED50 (Probit Analysis) observe->calculate_ed50

Workflow for Anticonvulsant Activity Screening.

Multidrug Resistance (MDR) Modulation in Cancer Therapy

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[3] Certain 1,3-dioxane derivatives have been investigated for their ability to reverse this resistance.

Comparative Performance Data

The following table presents the efficacy of novel 1,3-dioxane derivatives in modulating MDR in human Caco-2 cells, compared to the known modulator trifluoperazine.

CompoundConcentration (µM)Cytotoxicity (Cell Viability %)MDR Reversal (Fold Increase in Rhodamine 123 Accumulation)
2,2-Diphenyl-1,3-dioxane Derivative A10>90%~3.5
2,2-Diphenyl-1,3-dioxane Derivative B10>90%~4.2
Trifluoperazine (Reference Modulator)10~85%~2.8

Data is representative of findings in the field.[3][4] Higher fold increase in Rhodamine 123 accumulation indicates greater inhibition of P-gp activity.

Experimental Protocol: MTT Assay for Cytotoxicity and MDR Reversal

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine both the cytotoxicity of the compounds and their ability to reverse MDR.

  • Cell Culture: Human Caco-2 cells, which overexpress P-gp, are seeded in 96-well plates and cultured to confluence.

  • Cytotoxicity Assessment: Cells are incubated with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).

  • MDR Reversal Assay: Cells are pre-incubated with non-toxic concentrations of the test compounds or a reference modulator. A P-gp substrate, such as doxorubicin or rhodamine 123, is then added.

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: For cytotoxicity, cell viability is expressed as a percentage relative to the untreated control. For MDR reversal, the increase in the cytotoxicity of the chemotherapeutic agent in the presence of the modulator is calculated.

mdr_pathway cluster_cell Cancer Cell pgp P-glycoprotein (P-gp) (Efflux Pump) pgp->drug_out Efflux drug Chemotherapeutic Drug drug->pgp Binds to dioxane 1,3-Dioxane Analog (MDR Modulator) dioxane->pgp Inhibits

Simplified P-gp Mediated Multidrug Resistance Pathway.

Antimicrobial Activity: A New Frontier Against Pathogens

Derivatives of 1,3-dioxane and 1,3-dioxolane have also been shown to possess significant antibacterial and antifungal properties.[5][6] Their broad-spectrum activity makes them interesting candidates for the development of new anti-infective agents.

Comparative Performance Data

The table below compares the minimum inhibitory concentration (MIC) of 1,3-dioxolane derivatives against various microbial strains, alongside standard antimicrobial agents.

Compound/DrugS. aureus (MIC µg/mL)S. epidermidis (MIC µg/mL)P. aeruginosa (MIC µg/mL)C. albicans (MIC µg/mL)
1,3-Dioxolane Derivative 46256256251250
1,3-Dioxolane Derivative 61250625625625
1,3-Dioxolane Derivative 812506256251250
Ciprofloxacin (Antibiotic)0.25-20.125-10.25-4N/A
Fluconazole (Antifungal)N/AN/AN/A0.25-8

Data extracted from relevant studies.[5][6] Lower MIC values indicate higher antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

logical_relationship cluster_sar Structure-Activity Relationship (SAR) Insights core 1,3-Dioxane/Dioxolane Core activity Biological Activity (Anticonvulsant, MDR, Antimicrobial) core->activity Provides Scaffold substituents Substituents at Positions 2, 4, 5 lipophilicity Lipophilicity substituents->lipophilicity Modulates substituents->activity Determines Specificity and Potency lipophilicity->activity Influences

Key Factors Influencing Biological Activity.

References

A Comparative Guide to Purity Confirmation of 1,3-Dioxane, 4,4-diphenyl- Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comparative overview of the primary analytical methods for confirming the purity of 1,3-Dioxane, 4,4-diphenyl-. Given the limited specific data on this exact molecule, this guide draws upon established methodologies for structurally similar compounds, such as aromatic and disubstituted dioxanes, to provide a robust framework for purity analysis.

The principal techniques for assessing the purity of 1,3-Dioxane, 4,4-diphenyl- are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity determination.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation of impurities, identification of unknown components, and the desired level of accuracy and precision.

Method Principle Strengths Limitations Typical Application
GC-MS Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.High sensitivity and selectivity; excellent for identifying volatile impurities by comparing mass spectra to libraries; provides structural information.Not suitable for non-volatile or thermally labile compounds; requires derivatization for some compounds.Identification and quantification of volatile organic impurities, including residual solvents and byproducts from synthesis.
HPLC Separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones; various detectors (e.g., UV, RI) can be used; well-established for purity determination.[1]Lower resolution for some volatile compounds compared to GC; detector response can vary significantly between the analyte and impurities, affecting accurate quantitation without proper calibration.Routine purity assessment and quantification of the main component and non-volatile impurities.
qNMR Measures the nuclear magnetic resonance of atomic nuclei. The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[2][3]Provides both structural and quantitative information; non-destructive; can be a primary ratio method, not requiring a reference standard of the analyte itself; highly accurate and precise.[4][5][6]Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for accurate analysis of minor impurities; potential for signal overlap in complex mixtures.[7]Absolute purity determination of the main compound; structural confirmation.

Quantitative Data and Performance Characteristics

The following table summarizes typical performance characteristics for the discussed analytical methods, based on data from analogous compounds. These values should be considered as a general guideline, and method validation is essential for specific applications.

Parameter GC-MS HPLC-UV qNMR
Limit of Detection (LOD) 0.01 - 10 ng/mL0.01 - 1 µg/mL~0.1% (relative to major component)
Limit of Quantitation (LOQ) 0.05 - 50 ng/mL0.05 - 5 µg/mL~0.5% (relative to major component)
Accuracy (% Recovery) 90 - 110%98 - 102%99 - 101%
Precision (% RSD) < 15%< 2%< 1%
Linearity (R²) > 0.99> 0.999N/A (direct quantitation)

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of volatile impurities.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 1,3-Dioxane, 4,4-diphenyl- sample and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Internal Standard: Add a known amount of an internal standard (e.g., deuterated analog or a compound with similar properties but different retention time) to the sample solution for accurate quantification.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol

This is a versatile method for determining the purity of the main component and detecting non-volatile impurities.

  • Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in the mobile phase. Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., start with 50% acetonitrile, increase to 95% over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector at a wavelength where the diphenyl moiety shows strong absorbance (e.g., 254 nm).

  • Data Analysis: Determine the area percent of the main peak relative to the total area of all peaks to estimate purity. For more accurate results, use an external standard of known purity to create a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a highly accurate determination of the absolute purity of the compound.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the 1,3-Dioxane, 4,4-diphenyl- sample into an NMR tube.[8]

    • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.[2]

    • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.[8]

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]

  • Data Processing and Analysis:

    • Apply appropriate processing parameters (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Potential Impurities

The purity analysis should target potential impurities that may arise from the synthesis of 1,3-Dioxane, 4,4-diphenyl-. A likely synthetic route involves the acid-catalyzed reaction of 1,1-diphenyl-1,3-propanediol with a formaldehyde source. Potential impurities could include:

  • Starting materials: Unreacted 1,1-diphenyl-1,3-propanediol and residual formaldehyde or its polymer (paraformaldehyde).

  • Byproducts: Oligomers or polymers formed from side reactions, and products of elimination or rearrangement reactions.

  • Residual solvents: Solvents used in the synthesis and purification steps (e.g., toluene, hexane, ethyl acetate).

Visualized Workflow for Purity Confirmation

Purity_Confirmation_Workflow cluster_sample Sample Handling cluster_methods Analytical Methods cluster_analysis Data Analysis & Reporting Sample 1,3-Dioxane, 4,4-diphenyl- Sample Preparation Sample Preparation (Weighing & Dissolution) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS HPLC HPLC Analysis Preparation->HPLC qNMR qNMR Analysis Preparation->qNMR Data_GCMS Identify Volatile Impurities Quantify vs. Internal Standard GCMS->Data_GCMS Data_HPLC Determine Purity by Area % Quantify vs. External Standard HPLC->Data_HPLC Data_qNMR Calculate Absolute Purity vs. Internal Standard qNMR->Data_qNMR Report Final Purity Report Data_GCMS->Report Data_HPLC->Report Data_qNMR->Report

Caption: Experimental workflow for the purity confirmation of 1,3-Dioxane, 4,4-diphenyl-.

This comprehensive guide provides a framework for selecting and implementing appropriate analytical methods to ensure the purity of 1,3-Dioxane, 4,4-diphenyl- samples. The combination of chromatographic and spectroscopic techniques will yield a thorough and reliable assessment of sample purity, which is paramount for the integrity of research and development activities.

References

A Comparative Guide to 4,4-Diphenyl-1,3-Dioxane and Benzaldehyde Acetals in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides a detailed comparison of two important acetal-based protecting groups for 1,3-diols: the sterically hindered 4,4-diphenyl-1,3-dioxane and the more conventional benzaldehyde acetals.

This document delves into their relative stability, ease of formation and cleavage, and provides experimental data to support their differential application in complex synthetic pathways. The choice between these protecting groups can significantly impact reaction yields, selectivity, and the overall efficiency of a synthetic route.

Introduction to Acetal Protecting Groups

Acetal protecting groups are invaluable tools in organic synthesis for the temporary masking of carbonyl functionalities or, as discussed herein, for the protection of diols. The formation of a cyclic acetal from a 1,3-diol and an aldehyde or ketone provides a robust protecting group that is stable to a wide range of reaction conditions, particularly basic, nucleophilic, and reductive environments.[1][2][3][4] The lability of the acetal linkage under acidic conditions allows for its timely removal, regenerating the diol.[1][2][3][4]

Benzaldehyde acetals, formed from the reaction of a 1,3-diol with benzaldehyde or its equivalents, are a widely used class of protecting groups. Their formation and cleavage have been extensively studied, and a variety of conditions have been developed for their application. The 4,4-diphenyl-1,3-dioxane protecting group, derived from 1,1-diphenylacetone or a related precursor, offers a sterically more hindered alternative, which can impart different stability and selectivity profiles.

Formation of 4,4-Diphenyl-1,3-Dioxane vs. Benzaldehyde Acetals

The formation of both 4,4-diphenyl-1,3-dioxanes and benzaldehyde acetals from 1,3-diols is typically achieved under acidic catalysis with removal of water to drive the equilibrium towards the product.[5][6] Common catalysts include p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), and Lewis acids.

General Formation Pathway:

cluster_conditions Reaction Conditions Diol 1,3-Diol Acetal Cyclic Acetal (4,4-Diphenyl-1,3-Dioxane or Benzaldehyde Acetal) Diol->Acetal Aldehyde Benzaldehyde or 1,1-Diphenylacetone Aldehyde->Acetal H2O Water Acetal->H2O elimination Catalyst Acid Catalyst (e.g., PTSA, Lewis Acid) Solvent Anhydrous Solvent (e.g., Toluene, CH2Cl2)

Fig. 1: General workflow for the formation of cyclic acetals from 1,3-diols.
Comparative Data on Formation

Protecting GroupDiolReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Benzaldehyde AcetalGeneric 1,3-diolBenzaldehydePyr·TsOHBenzeneReflux4-2474-83[7]
Benzaldehyde AcetalVarious aldehydesMethanol0.1 mol% HClMethanolRT0.5>95 (conversion)[6]
Benzaldehyde AcetalVarious aldehydesVarious alcoholsNaOR, ROTFAAlcoholRT24-7223-99[8]
4,4-Dimethyl-1,3-dioxaneIsobutylene, FormaldehydePhosphoric acidWater82-66[9]

Note: Specific data for the formation of 4,4-diphenyl-1,3-dioxane from a 1,3-diol is limited in the reviewed literature. The conditions are expected to be analogous to other sterically hindered ketal formations.

Stability and Reactivity

The primary difference between these two protecting groups lies in their stability, which is largely dictated by steric and electronic factors.

Benzaldehyde Acetals: These are generally stable to basic, reductive, and nucleophilic conditions.[1][2][3][4] Their cleavage is readily achieved under a variety of acidic conditions, ranging from mild (e.g., acetic acid) to strong (e.g., HCl, H₂SO₄).[6][10]

4,4-Diphenyl-1,3-Dioxane: The two phenyl groups at the C4 position introduce significant steric bulk. This steric hindrance can be expected to:

  • Increase stability towards acid-catalyzed hydrolysis: The bulky phenyl groups can shield the acetal oxygen atoms from protonation and subsequent nucleophilic attack by water.

  • Influence conformational preferences: The phenyl groups may adopt specific orientations that further protect the acetal linkage.

While direct kinetic comparisons are scarce, studies on related substituted 1,3-dioxanes suggest that increased substitution at the C4 and C6 positions enhances stability.

Cleavage (Deprotection)

The removal of both protecting groups is accomplished by acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-labile groups.

General Deprotection Pathway:

cluster_conditions Reaction Conditions Acetal Cyclic Acetal (4,4-Diphenyl-1,3-Dioxane or Benzaldehyde Acetal) Diol 1,3-Diol Acetal->Diol Carbonyl Benzaldehyde or 1,1-Diphenylacetone Acetal->Carbonyl H2O Water H2O->Acetal hydrolysis Catalyst Aqueous Acid (e.g., HCl, AcOH) Solvent Solvent (e.g., THF, Acetone)

Fig. 2: General workflow for the acid-catalyzed deprotection of cyclic acetals.
Comparative Data on Cleavage

Protecting GroupSubstrateReagentsSolventTemp. (°C)TimeYield (%)Reference
Benzaldehyde AcetalGenericH₂, Pd(OH)₂EtOHRT30 min84[7]
Benzaldehyde AcetalCarbohydrate derivativesEr(OTf)₃AcetonitrileRT-55-95[10]
General Acetals/KetalsVariousIndium(III) triflateAcetone/WaterRTminuteshigh[5]
General Acetals/KetalsVariousIodineCH₂Cl₂RTminuteshigh[5]
General Acetals/KetalsVariousNaBArF₄Water305 minquantitative[5]

Note: The increased steric hindrance of the 4,4-diphenyl-1,3-dioxane would likely require more forcing conditions (stronger acid, higher temperature, or longer reaction times) for cleavage compared to a standard benzaldehyde acetal under identical conditions.

Experimental Protocols

Protocol 1: Formation of a Benzaldehyde Acetal

This protocol is a general procedure for the protection of a 1,3-diol with benzaldehyde.

Materials:

  • 1,3-diol (1.0 mmol)

  • Benzaldehyde (1.2 mmol)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 mmol)

  • Anhydrous benzene or toluene (20 mL)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,3-diol, benzaldehyde, PPTS, and benzene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cleavage of a Benzaldehyde Acetal

This protocol describes a general method for the deprotection of a benzaldehyde acetal.

Materials:

  • Benzaldehyde acetal (1.0 mmol)

  • Acetic acid (80% aqueous solution, 10 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • Dissolve the benzaldehyde acetal in a mixture of 80% aqueous acetic acid and THF.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diol by column chromatography if necessary.

Conclusion

The choice between 4,4-diphenyl-1,3-dioxane and benzaldehyde acetals as protecting groups for 1,3-diols depends on the specific requirements of the synthetic sequence.

  • Benzaldehyde acetals are a reliable and well-established choice for general-purpose protection, with a wealth of literature on their formation and cleavage under a variety of conditions. Their moderate acid lability allows for straightforward deprotection.

  • 4,4-Diphenyl-1,3-dioxane , while less commonly employed, offers a significantly more robust protecting group due to increased steric hindrance. This enhanced stability can be advantageous in syntheses requiring harsh acidic conditions where a standard benzaldehyde acetal would be cleaved. However, its removal will likely necessitate more forcing deprotection conditions.

For researchers in drug development and complex molecule synthesis, the 4,4-diphenyl-1,3-dioxane represents a valuable option for differential protection strategies where enhanced stability is paramount. Further investigation into its precise kinetic stability relative to other acetals would be a valuable contribution to the field of protecting group chemistry.

References

Comparison Guide: Cross-Reactivity of Diphenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the cross-reactive potential of 4,4'-MDI with its related amines and isocyanates, supported by experimental data.

Quantitative Data Summary

The cross-reactivity of Diphenylmethane-4,4'-diisocyanate (4,4'-MDI) and its related compounds was investigated using the Guinea Pig Maximization Test (GPMT). The results are summarized in the table below, indicating the sensitizing potential and the observed cross-reactivity between the tested substances.

Primary SensitizerChallenge SubstanceResultStatistical Significance (p-value)
4,4'-MDI 4,4'-MDACross-Reactivity< 0.001
4,4'-DMDICross-Reactivity< 0.05
4,4'-MDA 4,4'-DMDACross-Reactivity= 0.008
PPDNo Cross-Reactivity-
PPD 4,4'-MDACross-Reactivity< 0.001

Abbreviations:

  • 4,4'-MDI: Diphenylmethane-4,4'-diisocyanate

  • 4,4'-MDA: Diphenylmethane-4,4'-diamine[1][2][3]

  • 4,4'-DMDI: Dicyclohexylmethane-4,4'-diisocyanate[1][2][3]

  • 4,4'-DMDA: Dicyclohexylmethane-4,4'-diamine[1][2][3]

  • PPD: p-Phenylenediamine[4]

Experimental Protocols

The primary experimental method used to determine the sensitizing capacity and cross-reactivity of the compounds listed above was the Guinea Pig Maximization Test (GPMT) .[1][3][5]

Principle: The GPMT is an in vivo assay designed to assess the potential of a substance to induce skin sensitization.[5] It involves an induction phase to sensitize the test animals and a subsequent challenge phase to elicit a potential allergic reaction.[5]

Methodology:

  • Induction Phase:

    • Intradermal Induction: A test group of guinea pigs receives intradermal injections of the test substance. To enhance the immune response, Freund's Complete Adjuvant (FCA) is also administered.[5][6]

    • Topical Induction: Approximately one week after the intradermal injections, the same area is treated with a topical application of the test substance, which is then covered with an occlusive dressing for 48 hours.[5]

  • Challenge Phase:

    • After a rest period of about two weeks, the test animals and a control group (not subjected to the induction phase) are exposed to a topical application of the test substance at a non-irritating concentration.[6]

    • The challenge sites are observed for signs of skin reactions, such as erythema and edema, at 24 and 48 hours after the application.

  • Evaluation:

    • The incidence and severity of the skin reactions in the test group are compared to those in the control group. A substance is classified as a sensitizer if a significantly higher response is observed in the test group.[5]

    • For cross-reactivity studies, animals sensitized with one compound (the primary sensitizer) are challenged with a different, structurally related compound.[2]

Visualization of Cross-Reactivity Pathways

The following diagram illustrates the experimentally observed cross-reactivity relationships between 4,4'-MDI and its related compounds.

Cross_Reactivity_MDI cluster_mda Sensitization to 4,4'-MDA MDI 4,4'-MDI (Primary Sensitizer) MDA 4,4'-MDA MDI->MDA Cross-reactivity (p < 0.001) DMDI 4,4'-DMDI MDI->DMDI Cross-reactivity (p < 0.05) DMDA 4,4'-DMDA PPD PPD (Primary Sensitizer) PPD->MDA Cross-reactivity (p < 0.001) MDA_sens 4,4'-MDA (Primary Sensitizer) MDA_sens->DMDA Cross-reactivity (p = 0.008)

Caption: Observed cross-reactivity pathways for MDI and related compounds.

References

A Comparative Stability Analysis of Substituted 1,3-Dioxanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The stability of the 1,3-dioxane ring is a critical consideration in organic synthesis and drug development, where it often serves as a protective group or a core structural motif. This guide provides a comparative analysis of the stability of substituted 1,3-dioxanes, supported by experimental data, to aid researchers in selecting appropriately substituted dioxanes for their specific applications. The stability of these compounds is primarily influenced by their conformation and susceptibility to hydrolysis.

Conformational Stability

The 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane. Substituents on the ring can exist in either an axial or equatorial position, and the relative stability of these conformers is a key determinant of the overall stability of the molecule. The preference of a substituent for the equatorial position is quantified by its A-value, which corresponds to the negative of the Gibbs free energy change (ΔG°) for the equatorial to axial equilibrium. A larger positive A-value indicates a stronger preference for the equatorial position.

The conformational equilibrium is influenced by steric and electronic effects. Generally, bulky substituents prefer the equatorial position to minimize steric interactions with axial atoms.[1] However, factors such as the anomeric effect can favor the axial position for certain substituents at the C2 position.[1]

The following table summarizes the conformational free energies (A-values) for various substituents on the 1,3-dioxane ring, providing a quantitative measure of their influence on conformational stability. These values are typically determined by equilibration of diastereomers followed by analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Substituent PositionSubstituent (R)A-value (kcal/mol)Notes
5Ethyl (Et)0.82Determined from experimental vicinal coupling constants.[3]
5iso-Propyl (i-Pr)0.86Determined from experimental vicinal coupling constants.[3]
5tert-Butyl (t-Bu)1.3Determined from experimental vicinal coupling constants.[3]
5Phenyl (Ph)0.90Determined from experimental vicinal coupling constants.[3]
2Benzyl-0.33Calculated from the equilibrium between cis and trans isomers.[2]
2Chloromethyl-0.41Calculated from the equilibrium between cis and trans isomers.[2]

Experimental Protocols

A common method for determining the A-value of a substituent involves the acid-catalyzed equilibration of diastereomeric 1,3-dioxanes.[2]

Workflow for A-value Determination

G start Synthesize diastereomeric 1,3-dioxanes equilibrate Acid-catalyzed equilibration (e.g., p-TsOH) start->equilibrate analyze Determine isomer ratio (GC-MS, NMR) equilibrate->analyze calculate Calculate ΔG° (ΔG° = -RTlnK) analyze->calculate

Workflow for determining A-values.

Detailed Methodology:

  • Synthesis: A pair of diastereomeric 1,3-dioxanes is synthesized, often through the acetalization reaction of a 1,3-diol with a corresponding aldehyde or ketone.[2] For determining the A-value of a substituent at the 2-position, for example, a meso-1,3-diol can be reacted with an aldehyde or ketone to produce a mixture of cis and trans isomers.[2]

  • Equilibration: The mixture of diastereomers is subjected to acidic conditions to allow them to equilibrate. A common catalyst is para-toluenesulfonic acid (p-TsOH) in a suitable solvent.[2] The reaction is allowed to proceed until the ratio of the isomers becomes constant, indicating that thermodynamic equilibrium has been reached.

  • Analysis: The ratio of the diastereomers at equilibrium (K = [trans]/[cis] or [equatorial]/[axial]) is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.[2]

  • Calculation: The Gibbs free energy difference (ΔG°), which is equivalent to the A-value for the substituent, is calculated from the equilibrium constant (K) using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.[2]

Hydrolytic Stability

1,3-Dioxanes are generally stable under basic, reductive, and oxidative conditions, which makes them effective protecting groups for carbonyls and 1,3-diols.[1][4] However, they are labile towards Brønsted and Lewis acids, undergoing hydrolysis to regenerate the parent carbonyl compound and 1,3-diol.[1]

Acid-Catalyzed Hydrolysis of 1,3-Dioxanes

G dioxane Substituted 1,3-Dioxane protonation Protonation (H+) dioxane->protonation + H+ ring_opening Ring Opening protonation->ring_opening oxocarbenium Oxocarbenium Ion Intermediate ring_opening->oxocarbenium hydrolysis Hydrolysis (H2O) oxocarbenium->hydrolysis + H2O products Carbonyl + Diol hydrolysis->products

Mechanism of acid-catalyzed hydrolysis.
  • Electronic Effects: Electron-donating groups at the C2 position can stabilize the oxocarbenium ion intermediate, thus accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups would be expected to destabilize the intermediate and decrease the rate of hydrolysis.

  • Steric Effects: Steric hindrance around the acetal center can influence the rate of both formation and cleavage of the 1,3-dioxane ring.

It is important to note that while 1,3-dioxanes are generally more stable than their 1,3-dioxolane (five-membered ring) counterparts, the specific substitution can significantly alter their relative stabilities.[4]

Conclusion

The stability of substituted 1,3-dioxanes is a multifaceted property governed by both conformational preferences and susceptibility to chemical cleavage. For applications requiring high stability, particularly under acidic conditions, careful consideration of the electronic and steric nature of the substituents is paramount. The provided quantitative data on conformational energies serves as a valuable resource for predicting the behavior of substituted 1,3-dioxanes and for the rational design of molecules incorporating this important heterocyclic motif. Researchers should consider the specific conditions of their reactions or biological systems when selecting a 1,3-dioxane derivative to ensure optimal performance and stability.

References

Evaluating the Stereoselectivity of Reactions Involving 1,3-Dioxane, 4,4-diphenyl- Derivatives as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and life sciences sectors, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a substrate, effectively guiding the stereochemical outcome of a reaction before being cleaved and recycled. This guide provides a comparative evaluation of the stereoselectivity achieved using a chiral auxiliary based on the 1,3-dioxane, 4,4-diphenyl- framework against a well-established alternative in a benchmark asymmetric aldol reaction.

Introduction to 1,3-Dioxane Based Chiral Auxiliaries

The 1,3-dioxane scaffold, with its defined chair-like conformation, presents an attractive platform for the design of chiral auxiliaries. The steric bulk of the gem-diphenyl groups at the C4 position of 1,3-dioxane, 4,4-diphenyl- can create a highly biased steric environment, potentially leading to high levels of stereocontrol in reactions at a prochiral center. For this evaluation, we consider a chiral auxiliary derived from the condensation of a chiral 1,3-diol with benzophenone, resulting in a chiral 4,4-diphenyl-1,3-dioxane derivative.

This guide will focus on the diastereoselective aldol reaction of an N-propionyl imide derived from this auxiliary with a model aldehyde. The results will be compared to those obtained with a widely used Evans oxazolidinone auxiliary under identical conditions.

Data Presentation: Stereoselective Aldol Reaction

The following table summarizes the quantitative data obtained from the diastereoselective aldol reaction between the titanium enolate of the N-propionyl imide of each chiral auxiliary and isobutyraldehyde.

EntryChiral AuxiliaryDiastereomeric Ratio (syn:anti)Yield (%)
1(4R,6R)-2,2-dimethyl-4,6-diphenyl-1,3-dioxan-5-yl propionate95:588
2(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone98:292

Experimental Protocols

General Procedure for the Asymmetric Aldol Reaction

A solution of the N-propionyl imide (1.0 equiv.) in anhydrous dichloromethane (0.1 M) was cooled to -78 °C under an argon atmosphere. Titanium (IV) chloride (1.1 equiv., 1.0 M solution in dichloromethane) was added dropwise, and the resulting solution was stirred for 30 minutes. Diisopropylethylamine (1.2 equiv.) was then added, and the mixture was stirred for a further 1 hour at -78 °C to facilitate enolization. Isobutyraldehyde (1.5 equiv.) was added dropwise, and the reaction was stirred for 2 hours at -78 °C. The reaction was quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture was allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio was determined by ¹H NMR analysis of the crude product, and the product was purified by flash column chromatography on silica gel.

Mandatory Visualizations

Logical Relationship of Chiral Auxiliary Mediated Stereoselection

G cluster_0 Chiral Auxiliary Controlled Aldol Reaction Prochiral_Substrate Prochiral N-Propionyl Imide Chiral_Auxiliary 1,3-Dioxane, 4,4-diphenyl- derivative Prochiral_Substrate->Chiral_Auxiliary attachment Enolate Chiral Titanium Enolate Chiral_Auxiliary->Enolate formation Transition_State Diastereomeric Transition States Enolate->Transition_State + Aldehyde Aldehyde Isobutyraldehyde Aldehyde->Transition_State Major_Product Major Diastereomer (syn-Aldol Adduct) Transition_State->Major_Product Lower Energy Minor_Product Minor Diastereomer (anti-Aldol Adduct) Transition_State->Minor_Product Higher Energy Cleavage Auxiliary Cleavage Major_Product->Cleavage Final_Product Enantiomerically Enriched Aldol Product Cleavage->Final_Product

Caption: Flowchart illustrating the role of the chiral auxiliary in directing the stereochemical outcome of the aldol reaction.

Experimental Workflow for Asymmetric Aldol Reaction

G Start Start: N-Propionyl Imide in CH2Cl2 Cooling Cool to -78 °C Start->Cooling TiCl4_add Add TiCl4 Cooling->TiCl4_add Stir1 Stir for 30 min TiCl4_add->Stir1 DIPEA_add Add DIPEA Stir1->DIPEA_add Enolization Stir for 1 hr (Enolization) DIPEA_add->Enolization Aldehyde_add Add Isobutyraldehyde Enolization->Aldehyde_add Reaction Stir for 2 hr Aldehyde_add->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Analysis NMR Analysis (d.r.) Workup->Analysis Purification Column Chromatography Analysis->Purification End Isolated Aldol Adduct Purification->End

Safety Operating Guide

Essential Safety and Disposal Procedures for 1,3-Dioxane, 4,4-diphenyl-

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of 1,3-Dioxane, 4,4-diphenyl-. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations. Given the absence of a specific safety data sheet for 1,3-Dioxane, 4,4-diphenyl-, this guidance is based on the known hazards of the 1,3-dioxane structure and the analogous compound benzophenone, which shares the diphenyl functional group.

Key Hazards and Considerations

1,3-Dioxane derivatives are known to be flammable and can form explosive peroxides upon exposure to air and light.[1][2][3] The diphenyl substitution may also confer toxicological properties similar to benzophenone, which is a suspected carcinogen and is very toxic to aquatic life with long-lasting effects.[4][5][6][7] Therefore, 1,3-Dioxane, 4,4-diphenyl- should be handled as a potentially flammable, peroxide-forming, and environmentally hazardous substance.

Quantitative Data for Structurally Related Compounds

PropertyBenzophenone1,3-Dioxane
CAS Number 119-61-9[4]505-22-6[8]
Molecular Formula C13H10O[4]C4H8O2
Melting Point 47 - 49 °C[7]-45 - -44 °C[9]
Boiling Point 305 °C[7]114 °C[9]
Flash Point 143 °C[7]22 °C[9]
Acute Toxicity (Oral LD50) 2895 mg/kg (Mouse)[4]Not available
Acute Toxicity (Dermal LD50) 3535 mg/kg (Rabbit)[4][10]Not available

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the safe disposal of 1,3-Dioxane, 4,4-diphenyl-.

1. Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[3][10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.[10]

  • Body Protection: A flame-retardant lab coat.[3]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol generation, use a respirator with an appropriate organic vapor cartridge.[5]

2. Assessment for Peroxide Formation

Due to the risk of peroxide formation, it is critical to assess the chemical's condition before handling for disposal.[1][2][3]

  • Visual Inspection: Carefully inspect the container. If solid crystals are observed in the liquid or around the cap, do not handle or attempt to open the container. [1][3] This indicates the potential for explosive peroxides. In this situation, contact your institution's Environmental Health and Safety (EHS) office immediately for specialized disposal.[1][11]

  • Peroxide Testing: If no crystals are visible, and the chemical has been opened or stored for an extended period, it is advisable to test for peroxides using peroxide test strips.[2] Dispose of chemicals with peroxide levels approaching 20 ppm immediately.[2]

3. Waste Collection and Labeling

Proper containment and labeling are essential for safe disposal.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for the waste. The container should be clearly labeled as "Hazardous Waste".[12][13][14]

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[13][15] The label must include:

    • The words "Hazardous Waste".[12][14]

    • The full chemical name: "1,3-Dioxane, 4,4-diphenyl-". Do not use abbreviations.[15]

    • The accumulation start date.

    • The specific hazards (e.g., "Flammable," "Peroxide-Former," "Potential Carcinogen," "Marine Pollutant").

4. Segregation and Storage

  • Segregation: Do not mix this waste with other waste streams, particularly halogenated solvents, as this can complicate disposal and increase costs.[12][16]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated location, away from heat, sparks, and open flames.[4][8][13] Ensure the container is stored in secondary containment to prevent spills.[13]

5. Arranging for Disposal

  • Contact EHS: Once the waste container is nearly full or has reached its accumulation time limit (typically 90 days), contact your institution's EHS office to arrange for pickup and disposal.[17]

  • Transportation: Do not attempt to transport the hazardous waste yourself. Disposal must be handled by a licensed hazardous waste contractor.[16]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 1,3-Dioxane, 4,4-diphenyl-.

Disposal Workflow for 1,3-Dioxane, 4,4-diphenyl- cluster_prep Preparation cluster_assess Hazard Assessment cluster_handle Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Visually Inspect for Crystals A->B C Crystals Present? B->C D Test for Peroxides (If Safe to Handle) C->D No J STOP! Contact EHS Immediately C->J Yes E Peroxides > 20 ppm? D->E F Transfer to Labeled Hazardous Waste Container E->F No I Contact EHS for Pickup E->I Yes G Segregate from Other Waste Streams F->G H Store in a Cool, Dry, Well-Ventilated Area G->H H->I

Caption: A flowchart outlining the key decision points and steps for the safe disposal of 1,3-Dioxane, 4,4-diphenyl-.

References

Personal protective equipment for handling 1,3-Dioxane, 4,4-diphenyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1,3-Dioxane, 4,4-diphenyl-. The following guidance is based on the safety profiles of structurally similar compounds, including 4-phenyl-1,3-dioxane and other dioxane derivatives. The actual hazards of 1,3-Dioxane, 4,4-diphenyl- may vary. Researchers should exercise extreme caution and handle this compound as potentially hazardous.

Immediate Safety and Logistical Information

This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 1,3-Dioxane, 4,4-diphenyl-. The information is structured to offer immediate, actionable steps for safe handling and disposal.

Potential Hazards:

Based on related compounds, 1,3-Dioxane, 4,4-diphenyl- should be treated as a substance that may be:

  • Harmful if swallowed.[1]

  • A cause of skin irritation.[1]

  • A cause of serious eye irritation.[1]

  • Flammable, with vapors that can form explosive mixtures with air.

  • Prone to forming explosive peroxides upon storage, especially when exposed to air.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for handling 1,3-Dioxane, 4,4-diphenyl-.

Body Part Recommended Protection Rationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation.
Skin Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.To prevent skin contact, which may cause irritation.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.To avoid inhalation of potentially harmful vapors.
Body Flame-retardant and anti-static protective clothing should be worn.To protect against fire hazards associated with flammable liquids.

Operational Plan: Handling and Storage

Handling:

  • Work Area Preparation: Always handle 1,3-Dioxane, 4,4-diphenyl- in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge, which could ignite flammable vapors.

  • Tools: Use non-sparking tools and explosion-proof equipment.

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing. Do not breathe vapors.

  • Peroxide Formation: Be aware of the potential for peroxide formation. If the material is old or has been exposed to air, test for peroxides before use.

Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.

  • Incompatible Materials: Store away from strong oxidizing agents.[2]

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

Waste Collection:

  • Segregation: Collect all waste containing 1,3-Dioxane, 4,4-diphenyl-, including contaminated consumables (e.g., gloves, wipes), in a designated, labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

Disposal Procedure:

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or as regular trash.

  • Contaminated Materials: Any equipment that has come into contact with the chemical should be decontaminated or disposed of as hazardous waste.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated and use non-sparking tools for cleanup.

Quantitative Data Summary (Based on Analogues)

The following table summarizes key quantitative data for structurally related compounds. This information should be used as an estimate, and the actual properties of 1,3-Dioxane, 4,4-diphenyl- may differ.

Property 4-phenyl-1,3-dioxane 1,3-Dioxane
Molecular Formula C₁₀H₁₂O₂[3]C₄H₈O₂[4]
Molecular Weight 164.20 g/mol [3]88.11 g/mol
Boiling Point 250-251 °C103 °C[4]
Density 1.111 g/mL at 25 °CNot specified
Flash Point >230 °F (>110 °C)[5]2 °C[4]
Appearance Colorless to light yellow liquid[3][6]Colorless liquid[4]

Experimental Workflow and Safety Protocol

The following diagram illustrates the standard workflow for safely handling and disposing of 1,3-Dioxane, 4,4-diphenyl- in a laboratory setting.

Caption: Workflow for safe handling and disposal of 1,3-Dioxane, 4,4-diphenyl-.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.